VIT-2763
Description
VAMIFEPORT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
ferroportin inhibito
Properties
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVRFXIVWUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095668-10-1 | |
| Record name | Vamifeport [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAMIFEPORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vamifeport: A Hepcidin Mimetic Forging a New Path in Iron Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vamifeport (formerly VIT-2763) is a first-in-class, orally bioavailable small molecule that acts as a hepcidin mimetic by directly inhibiting the iron transporter ferroportin.[1] In conditions of iron overload and ineffective erythropoiesis, such as β-thalassemia and sickle cell disease, vamifeport has demonstrated the potential to restore iron homeostasis, improve hematological parameters, and reduce iron-related toxicities. This technical guide provides a comprehensive overview of vamifeport, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Introduction: The Hepcidin-Ferroportin Axis and the Promise of Vamifeport
Iron homeostasis is meticulously regulated by the peptide hormone hepcidin, which acts as the master regulator of systemic iron levels.[2][3] Hepcidin binds to ferroportin, the sole known cellular iron exporter, triggering its internalization and degradation.[1][4] This process effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing iron absorption and release into the bloodstream.[2][3] In several hematological disorders, including β-thalassemia and sickle cell disease, hepcidin expression is suppressed, leading to excessive ferroportin activity, increased iron absorption, and pathological iron overload.[1][5]
Vamifeport emerges as a promising therapeutic strategy by mimicking the function of hepcidin. As a direct ferroportin inhibitor, vamifeport offers a targeted approach to rectify the underlying iron dysregulation in these conditions.[1][3]
Mechanism of Action: Direct Ferroportin Inhibition
Vamifeport is a small-molecule inhibitor that directly targets ferroportin.[1] Its mechanism of action involves competing with the natural ligand, hepcidin, for binding to ferroportin.[6][7] This interaction leads to the internalization and subsequent degradation of the ferroportin transporter, thereby reducing the efflux of iron from cells into the plasma.[3][6][7] Cryo-electron microscopy studies have revealed that vamifeport binds to a central cavity within ferroportin, with its binding site partially overlapping that of hepcidin, which explains their competitive relationship.[6][7] Although vamifeport induces ferroportin ubiquitination, internalization, and degradation similarly to hepcidin, the kinetics are reported to be slower.[6][7]
Signaling Pathway of Vamifeport Action
Quantitative Data Summary
The efficacy of vamifeport has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of Vamifeport in Mouse Models
| Model | Treatment | Key Findings | Reference |
| Hbbth3/+ (β-thalassemia) | 30 mg/kg vamifeport | 77% decrease in serum iron | [1] |
| 100 mg/kg vamifeport | 84% decrease in serum iron | [1] | |
| 52-65% reduction in relative spleen weight | [1] | ||
| Improved hemoglobin and RBC count | [2] | ||
| Townes (Sickle Cell Disease) | 60 mg/kg vamifeport (twice daily for 6 weeks) | Reduced intracellular HbS concentration | [8] |
| Decreased markers of hemolysis (plasma heme, LDH, bilirubin) | [8] | ||
| Reduced plasma soluble VCAM-1 | [8] | ||
| Hfe C282Y (Hemochromatosis) | 40 or 110 mg/kg vamifeport | Correction of serum iron to wild-type levels | [1][3] |
| Prevention of liver iron retention | [1] |
Table 2: Clinical Pharmacodynamics of Vamifeport
| Study Population | Dose | Key Pharmacodynamic Effects | Reference |
| Healthy Volunteers (Phase I) | Single doses ≥60 mg | Rapid, temporary decrease in serum iron levels | [9] |
| Multiple doses | Temporary decrease in mean transferrin saturation (TSAT) | [9] | |
| Detectable plasma levels 15-30 min post-dose | [2] | ||
| Half-life of 1.9-5.3 hours on Day 1 | [2] | ||
| Non-Transfusion-Dependent β-Thalassemia (NTDT) Patients (Phase IIa) | 60 mg or 120 mg (once or twice daily for 12 weeks) | Decrease in serum iron by 12.2-14.5 µmol/L 2h post-first dose | [10] |
| Decrease in TSAT by 33.6-37.2% 2h post-first dose | [10] | ||
| Favorable safety and tolerability profile | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of vamifeport.
In Vitro Ferroportin Inhibition Assay
-
Objective: To determine the in vitro potency of vamifeport in inhibiting cellular iron efflux.
-
Cell Line: Human breast cancer cell line T47D, which expresses ferroportin.[2]
-
Methodology:
-
T47D cells are incubated with the stable iron isotope 58Fe sulfate to load the cells with iron.[2]
-
Cells are then treated with varying concentrations of vamifeport or hepcidin as a positive control.
-
The amount of 58Fe released from the cells into the culture medium is quantified over time using mass spectrometry.
-
The dose-dependent inhibition of iron efflux is measured to determine the EC50 value for vamifeport.[3]
-
Preclinical Efficacy in Mouse Models
-
Objective: To assess the in vivo effects of vamifeport on anemia, ineffective erythropoiesis, and iron overload.
-
Animal Models:
-
General Protocol:
-
Mice are typically fed a low-iron diet.[1]
-
Vamifeport is administered orally, twice daily, at doses ranging from 30 to 110 mg/kg for a specified period (e.g., 5-6 weeks).[1][8]
-
To trace newly absorbed iron, drinking water can be supplemented with a stable iron isotope such as 58Fe.[1][8]
-
Blood samples are collected to measure hematological parameters (hemoglobin, RBC count), serum iron, and transferrin saturation.
-
At the end of the study, organs such as the spleen and liver are harvested to assess their weight and iron content.[1][2]
-
Experimental Workflow for Preclinical Evaluation
Clinical Trial Methodology (Phase IIa in NTDT)
-
Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in adults with non-transfusion-dependent β-thalassemia.[10]
-
Study Design: Double-blind, randomized, placebo-controlled.[10]
-
Patient Population: Adults with NTDT, defined as requiring less than 5 units of red blood cells in the 24 weeks prior to randomization.[10]
-
Treatment Regimen:
-
Endpoints:
Conclusion and Future Directions
Vamifeport represents a significant advancement in the development of targeted therapies for disorders of iron overload. Its oral bioavailability and direct mechanism of action as a hepcidin mimetic offer a convenient and potentially highly effective treatment modality.[1] Preclinical and early clinical data have consistently demonstrated its ability to reduce iron levels and improve hematological parameters in relevant disease models and patient populations.[1][10]
Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile of vamifeport, and in establishing its role in the management of β-thalassemia, sickle cell disease, and other conditions characterized by dysregulated iron homeostasis. The continued investigation of this novel ferroportin inhibitor holds the promise of a new therapeutic paradigm for patients with these debilitating diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures of ferroportin in complex with its specific inhibitor vamifeport | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ashpublications.org [ashpublications.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oral Ferroportin Inhibitor VIT-2763: A Deep Dive into its Modulation of Systemic Iron Homeostasis
For Immediate Release
This technical whitepaper provides an in-depth analysis of VIT-2763 (also known as vamifeport), a first-in-class oral ferroportin inhibitor, and its effects on systemic iron homeostasis. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Executive Summary
This compound is a small-molecule therapeutic agent that mimics the action of the natural iron regulatory hormone hepcidin. By binding to the iron exporter ferroportin, this compound triggers its internalization and degradation, thereby restricting iron absorption from the duodenum and the release of recycled iron from macrophages. This mechanism of action has shown promise in preclinical models of iron-overload disorders such as β-thalassemia and sickle cell disease, where it can ameliorate anemia and reduce ineffective erythropoiesis.[1][2] Phase I clinical trials in healthy volunteers have demonstrated that this compound is well-tolerated and effectively reduces systemic iron levels.[3][4] This document consolidates the current knowledge on this compound, presenting a comprehensive technical overview for the scientific community.
Mechanism of Action: Mimicking the Master Regulator
Systemic iron balance is primarily controlled by the hepcidin-ferroportin axis.[5] Hepcidin, a peptide hormone synthesized by the liver, binds to ferroportin, the sole known cellular iron exporter. This binding event leads to the ubiquitination, internalization, and subsequent lysosomal degradation of ferroportin, effectively trapping iron within cells and lowering plasma iron concentrations.[1][6]
In several iron-related disorders, such as β-thalassemia, hepcidin expression is pathologically low, leading to excessive ferroportin activity and consequent iron overload.[1] this compound acts as a hepcidin mimetic. It is a small molecule that, despite being structurally unrelated to the hepcidin peptide, binds to ferroportin and initiates a similar cascade of ubiquitination and degradation.[1][6] This action blocks iron efflux from enterocytes, macrophages, and hepatocytes, thereby reducing dietary iron absorption and serum iron levels.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.
In Vitro Potency
| Cell Line | Assay | Parameter | Value (Mean ± SD) | Reference |
| T47D (Human Breast Cancer) | 58Fe Efflux Inhibition | EC50 (this compound) | 68 ± 21 nM | [7][8] |
| T47D (Human Breast Cancer) | 58Fe Efflux Inhibition | EC50 (Hepcidin) | 123 ± 46 nM | [7][8] |
| J774 (Murine Macrophage) | Iron Retention | EC50 (Hepcidin) | 39 ± 20 nM | [1] |
Preclinical Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Treatment Group | Result | % Change vs. Vehicle | Reference |
| Serum Iron | This compound (30 mg/kg) | Significantly Decreased | -77% | [9] |
| This compound (100 mg/kg) | Significantly Decreased | -84% | [9] | |
| Hemoglobin | This compound (30 & 100 mg/kg) | Significantly Increased | - | [1][9] |
| RBC Count | This compound (30 & 100 mg/kg) | Significantly Increased | - | [1][9] |
| Reticulocyte Count | This compound (30 & 100 mg/kg) | Significantly Decreased | - | [1][9] |
| Spleen Weight | This compound (30 mg/kg) | Significantly Reduced | -52% | [9] |
| This compound (100 mg/kg) | Significantly Reduced | -65% | [9] |
Phase I Clinical Trial in Healthy Volunteers
| Study Phase | Dose | Key Pharmacodynamic Effect | Reference |
| Single Ascending Dose (SAD) | ≥60 mg | Temporary decrease in mean serum iron levels | [3][4][5] |
| Multiple Ascending Dose (MAD) | 60 mg & 120 mg (once or twice daily) | Temporary decrease in mean serum iron and transferrin saturation | [3][9] |
| Study Phase | Dose | Pharmacokinetic Parameter (T1/2) | Reference |
| SAD | 5-240 mg | 1.9 to 5.3 hours | [3][4][5] |
| MAD (Day 7) | 60-120 mg | 2.6 to 5.3 hours | [3][4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, based on the available information.
In Vitro Ferroportin Functional Assay (Iron Efflux)
-
Objective: To determine the potency of this compound in inhibiting ferroportin-mediated iron export from cells.
-
Cell Line: T47D, a human breast cancer cell line that endogenously expresses ferroportin.[7][8]
-
Methodology:
-
T47D cells are incubated for approximately 20 hours with iron sulfate labeled with a stable isotope (58Fe).[1][7]
-
After incubation, cells are washed to remove extracellular iron.
-
Cells are then treated with varying concentrations of this compound or human hepcidin (as a positive control).
-
The amount of 58Fe exported from the cells into the supernatant is quantified over time.[1]
-
Dose-response curves are generated to calculate the EC50 value, representing the concentration at which the compound inhibits 50% of the iron efflux.[7][8]
-
Ferroportin Internalization and Ubiquitination Assays
-
Objective: To confirm that this compound induces the internalization and ubiquitination of ferroportin, similar to hepcidin.
-
Cell Lines:
-
Internalization Protocol (MDCK-FPN-HaloTag):
-
Cells are labeled with a fluorescent ligand (e.g., TMR-HaloTag).
-
Labeled cells are treated with this compound or hepcidin for various time points (e.g., 20 minutes to 18 hours).[1]
-
Ferroportin internalization is visualized and quantified using fluorescence microscopy.
-
-
Ubiquitination Protocol (J774 cells):
-
J774 cells are treated with this compound or hepcidin.
-
Cell lysates are prepared, and ferroportin is isolated via immunoprecipitation using anti-ferroportin antibodies.
-
The immunoprecipitated proteins are then analyzed by western blot using anti-ubiquitin antibodies to detect the ubiquitination status of ferroportin.[1][6]
-
In Vivo Efficacy in a Mouse Model of β-Thalassemia
-
Objective: To evaluate the therapeutic effect of this compound on anemia and iron overload in a disease-relevant animal model.
-
Animal Model: Hbbth3/+ mice, a well-established model of β-thalassemia intermedia that exhibits ineffective erythropoiesis, anemia, and iron overload.[1]
-
Experimental Workflow:
-
Hbbth3/+ mice are treated with this compound (e.g., 30 mg/kg, 100 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., 3-7 weeks).[9][10]
-
Blood samples are collected periodically to analyze hematological parameters (hemoglobin, RBC count, reticulocytes) using a hematology analyzer.[1][10]
-
Serum is isolated to measure iron concentration and transferrin saturation.[10]
-
At the end of the study, tissues such as the liver and spleen are harvested to measure iron content and assess organ pathology (e.g., spleen weight).[1][9]
-
Erythropoiesis is assessed by analyzing erythroid precursor populations in the bone marrow and spleen via flow cytometry.[9]
-
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
Vamifeport: A Technical Deep Dive into the First-in-Class Oral Ferroportin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamifeport (VIT-2763) is a pioneering, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. By mimicking the action of the natural iron-regulatory hormone hepcidin, vamifeport blocks the egress of iron from enterocytes, macrophages, and hepatocytes into the plasma. This mechanism of action effectively restricts iron availability for erythropoiesis and is being investigated as a novel therapeutic strategy for iron-overload disorders and hemoglobinopathies, such as β-thalassemia and sickle cell disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of vamifeport. Detailed summaries of key preclinical and clinical experimental protocols are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Vamifeport is a synthetic organic molecule with a complex heterocyclic structure.
IUPAC Name: 2-(2-((2-(1H-benzo[d]imidazol-2-yl)ethyl)amino)ethyl)-N-((3-fluoropyridin-2-yl)methyl)oxazole-4-carboxamide
Chemical Formula: C₂₁H₂₁FN₆O₂[1]
Molecular Weight: 408.4 g/mol [1]
CAS Number: 2095668-10-1
| Property | Value | Source |
| Molecular Weight | 408.4 g/mol | [1] |
| logP | 1.3 | DrugBank Online |
| Polar Surface Area | 108.73 Ų | DrugBank Online |
| Hydrogen Bond Donors | 3 | DrugBank Online |
| Hydrogen Bond Acceptors | 5 | DrugBank Online |
| Rotatable Bonds | 9 | DrugBank Online |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Melting Point (HCl salt) | 198–201 °C | Benchchem |
| Melting Point (Tosylate salt) | 185–188 °C | Benchchem |
Mechanism of Action and Signaling Pathway
Vamifeport's therapeutic effect is derived from its direct inhibition of ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1). Ferroportin is the critical protein responsible for exporting iron from cells into the bloodstream. The activity of ferroportin is naturally regulated by the peptide hormone hepcidin. In conditions of high iron or inflammation, hepcidin binds to ferroportin, inducing its internalization and degradation, thereby reducing systemic iron levels.
Vamifeport mimics the inhibitory action of hepcidin. It binds to ferroportin, promoting its internalization and subsequent degradation, which in turn blocks cellular iron efflux. This leads to a reduction in plasma iron levels and transferrin saturation. In diseases like β-thalassemia, where ineffective erythropoiesis leads to suppressed hepcidin and subsequent iron overload, vamifeport's ability to restrict iron availability is being explored as a means to improve red blood cell production and reduce iron-related toxicity.[2]
Pharmacokinetic Properties
Pharmacokinetic studies in both animals and humans have demonstrated that vamifeport is orally bioavailable and rapidly absorbed.
| Parameter | Value | Species | Study Type | Source |
| Absorption | Detectable in plasma 15-30 minutes post-dose | Human | Phase I Clinical Trial | [1] |
| Time to Minimum Serum Iron | ~4 hours | Mouse | Preclinical | [3] |
| Half-life (single dose) | 1.9 - 5.3 hours | Human | Phase I Clinical Trial | [1] |
| Half-life (multiple doses) | 2.1 - 5.3 hours | Human | Phase I Clinical Trial | [1] |
| Accumulation | No evidence of drug accumulation after 7 days of repeated dosing | Human | Phase I Clinical Trial | [1] |
Key Experimental Protocols
Preclinical Evaluation in a Mouse Model of β-Thalassemia (Hbbth3/+)
Objective: To assess the effect of vamifeport on anemia, ineffective erythropoiesis, and iron overload in a murine model of non-transfusion-dependent β-thalassemia.
Methodology:
-
Animal Model: Hbbth3/+ mice, which mimic the pathophysiology of β-thalassemia intermedia.
-
Dosing: Mice were orally administered with vamifeport at doses of 30 mg/kg or 100 mg/kg, or a vehicle control, twice daily for 5 weeks.[2]
-
Diet: Mice were fed a low-iron diet and provided with drinking water containing 250 ppm of the stable iron isotope ⁵⁸Fe to standardize iron intake.[2]
-
Parameters Measured:
-
Serum iron levels
-
Transferrin saturation (TSAT)
-
Hemoglobin levels
-
Red blood cell (RBC) counts
-
Reticulocyte counts
-
Spleen weight
-
Organ iron levels
-
Markers of erythropoiesis
-
Workflow:
Phase I Clinical Trial in Healthy Adult Volunteers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses of vamifeport.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 72 healthy adult volunteers.[3]
-
Dosing Regimens:
-
Parameters Measured:
-
Adverse events
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)
-
Pharmacodynamic markers (serum iron, transferrin saturation)
-
Phase IIa Clinical Trial in Patients with Non-Transfusion-Dependent β-Thalassemia (NTDT)
Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in adults with NTDT.
Methodology:
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled study (NCT04364269).[4][5]
-
Dosing:
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoint: Iron-related pharmacodynamic effects (e.g., serum iron and transferrin saturation).[4]
Summary of Key Findings
-
Preclinical: In the Hbbth3/+ mouse model of β-thalassemia, vamifeport significantly decreased serum iron levels (by 77% and 84% at 30 and 100 mg/kg, respectively) and spleen weight, and improved hematological parameters, indicating an amelioration of anemia and ineffective erythropoiesis.[1] In a mouse model of sickle cell disease, vamifeport reduced hemolysis and inflammation.[6]
-
Clinical (Phase I): In healthy volunteers, vamifeport was well-tolerated with single oral doses up to 240 mg and multiple doses up to 120 mg twice daily.[1][3] It demonstrated a rapid and transient reduction in serum iron levels and transferrin saturation.[2][3]
-
Clinical (Phase IIa): In patients with NTDT, vamifeport showed a favorable safety and tolerability profile over 12 weeks. It led to a rapid decrease in serum iron and transferrin saturation levels, which remained below baseline throughout the study.[4][5]
Conclusion
Vamifeport represents a promising novel oral therapy for disorders characterized by iron dysregulation. Its targeted mechanism of action, favorable pharmacokinetic profile, and encouraging preclinical and early clinical data provide a strong rationale for its continued development for the treatment of β-thalassemia, sickle cell disease, and other related conditions. Further research will be crucial to fully elucidate its long-term efficacy and safety in these patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Preclinical Pharmacology of VIT-2763: A Technical Guide
Introduction: VIT-2763, also known as vamifeport, is a novel, orally bioavailable small-molecule inhibitor of ferroportin.[1][2] Ferroportin is the only known iron exporter in vertebrates, playing a crucial role in regulating iron homeostasis. By blocking ferroportin, this compound mimics the action of the natural peptide hormone hepcidin, which is the master regulator of iron metabolism.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic/pharmacodynamic profile. This information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound acts as a functional mimic of hepcidin, directly targeting ferroportin to inhibit its iron export activity.[3] The binding of this compound to ferroportin triggers a cascade of events that ultimately leads to the internalization and degradation of the transporter protein.[3][4] This process involves the ubiquitination of ferroportin, marking it for removal from the cell surface.[3] By reducing the number of functional ferroportin molecules on the cell membrane, this compound effectively blocks the efflux of iron from key cell types, including enterocytes, macrophages, and hepatocytes.[5] This leads to a decrease in dietary iron absorption and a reduction in the release of recycled iron from macrophages, ultimately lowering systemic iron levels.[3][5]
In Vitro Activity
The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potency and selectivity as a ferroportin inhibitor.
| Assay Type | Cell Line | Parameter | This compound | Hepcidin | Reference |
| Ferroportin Binding Competition | J774 (murine macrophage) | IC50 | 9 ± 5 nM | 13 ± 4 nM | [1] |
| Cellular Iron Efflux Inhibition | T47D (human breast cancer) | EC50 | 68 ± 21 nM | 123 ± 46 nM | [1][2] |
| Cytotoxicity | Not specified | IC50 | >100 µM | Not applicable | [4] |
| Off-target Screening | Panel of 70 receptors, ion channels, and transporters | Activity at 10 µM | No significant effects | Not applicable | [1] |
| Enzyme Inhibition Screening | Panel of 27 enzymes | Activity at 10 µM | No significant effects | Not applicable | [1] |
In Vivo Pharmacology
The preclinical efficacy of this compound has been evaluated in several animal models of iron overload and hematological disorders.
Pharmacodynamics in Rodents
Oral administration of this compound to rats resulted in a time-dependent decrease in plasma iron levels, with the nadir observed approximately 4 hours post-dose.[3][4] In an acute model of hypoferremia in C57BL/6 mice, a 60 mg/kg oral dose of this compound led to a significant reduction in serum iron at 1 and 3 hours, with decreases of 40% and 58% respectively, comparable to the effect of a 5 mg/kg intraperitoneal injection of hepcidin.[1][3]
Efficacy in a Mouse Model of β-Thalassemia
In the Hbbth3/+ mouse model of β-thalassemia, this compound demonstrated significant therapeutic benefits.[3] Treatment with this compound improved anemia, as evidenced by increased hemoglobin levels and red blood cell counts.[3][4] Furthermore, it ameliorated ineffective erythropoiesis, reduced splenomegaly, and prevented liver iron loading.[3] Doses of 30 and 100 mg/kg resulted in a significant decrease in serum iron levels by 77% and 84%, respectively, and a reduction in relative spleen weight by 52% and 65%, respectively.[1]
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Serum Iron Reduction | - | 77% | 84% | [1] |
| Relative Spleen Weight Reduction | - | 52% | 65% | [1] |
| Hemoglobin | Baseline | Increased | Increased | [3][4] |
| Red Blood Cell Count | Baseline | Increased | Increased | [3][4] |
Efficacy in a Mouse Model of Sickle Cell Disease
In the Townes mouse model of sickle cell disease, this compound induced iron-restricted erythropoiesis, leading to the formation of hypochromic and microcytic red blood cells with decreased intracellular sickle hemoglobin concentrations.[5] This resulted in reduced hemolysis markers, including plasma heme, lactate dehydrogenase, and bilirubin.[5] Importantly, the therapeutic doses did not exacerbate anemia.[5]
Experimental Protocols
Ferroportin Internalization and Ubiquitination Assay
Methodology:
-
Ferroportin Internalization: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin fused to a HaloTag were utilized.[3] These cells were treated with either this compound or hepcidin for various durations (20 minutes, 1 hour, 3 hours, 6 hours, and 18 hours).[3] The HaloTag was labeled with a fluorescent TMR-HaloTag ligand to visualize the localization of ferroportin within the cells via microscopy, allowing for the assessment of its internalization from the cell surface.[3]
-
Ferroportin Ubiquitination: J774 murine macrophage cells, which endogenously express ferroportin, were treated with this compound or hepcidin.[1][3] Following treatment, the cells were lysed, and ferroportin was immunoprecipitated. The immunoprecipitated proteins were then subjected to Western blotting to detect the presence of ubiquitin, indicating that ferroportin had been ubiquitinated.[1]
Cellular Iron Efflux Assay
Methodology: The T47D human breast cancer cell line, which endogenously expresses ferroportin, was used for this assay.[1][2] The cells were incubated with iron sulfate labeled with the stable isotope 58Fe.[1] After loading with 58Fe, the cells were treated with varying concentrations of this compound or hepcidin. The amount of 58Fe released from the cells into the culture medium was then measured to determine the extent of inhibition of cellular iron efflux.[1]
In Vivo Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia
Methodology: Hbbth3/+ mice were treated with this compound once daily.[3] Hematological parameters, including hemoglobin levels and red blood cell counts, were monitored throughout the study.[3][4] At the end of the treatment period, serum iron levels, spleen weight, and liver iron content were measured.[1][3] Flow cytometry was used to analyze erythroid precursors in the bone marrow and spleen to assess ineffective erythropoiesis.[3]
Pharmacokinetics
Pharmacokinetic studies in rats following a single oral dose of 30 mg/kg this compound showed rapid absorption.[3] In a Phase 1 study in healthy human volunteers, this compound was also rapidly absorbed, with detectable plasma levels 15 to 30 minutes post-dose.[6] The mean elimination half-life after a single dose ranged from 1.9 to 5.3 hours.[6] Following multiple doses, there was no apparent change in absorption, and drug accumulation was minimal.[6]
Safety Pharmacology
In preclinical toxicology studies in rodents, this compound was well-tolerated.[4] The no-observed-adverse-effect-level (NOAEL) was determined to be above 600 mg/kg in 14-day dosing studies in healthy rodents.[4] In longer-term studies, no dose-limiting toxicity was observed.[4] The primary pharmacological effect at high doses was related to excessive iron restriction, leading to iron deficiency anemia.[3] In vitro, this compound showed no significant off-target effects in a broad panel of receptors, ion channels, transporters, and enzymes at a concentration of 10 µM.[1]
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective oral inhibitor of ferroportin with a mechanism of action that mimics the endogenous iron regulatory hormone hepcidin. In vitro and in vivo studies have shown its ability to effectively restrict iron availability and ameliorate the pathophysiology of iron overload and hematological disorders such as β-thalassemia and sickle cell disease. The favorable pharmacokinetic and safety profile of this compound supports its continued clinical development as a potential therapeutic agent for these conditions.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating VIT-2763: A Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VIT-2763, also known as Vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in mammals.[1][2][3] By targeting ferroportin, this compound effectively modulates iron homeostasis, presenting a promising therapeutic strategy for diseases characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease.[3][4][5] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and key experimental data from preclinical and clinical studies.
The Molecular Target: Ferroportin (FPN)
The primary molecular target of this compound is ferroportin (FPN) , also known as solute carrier family 40 member 1 (SLC40A1).[1][2][6] Ferroportin is a transmembrane protein responsible for the transport of iron from the intracellular environment to the systemic circulation.[2][6] It is predominantly expressed on the surface of cells that play a crucial role in iron absorption and recycling, including:
-
Duodenal enterocytes: Responsible for dietary iron absorption.
-
Macrophages (of the liver and spleen): Recycle iron from senescent red blood cells.
-
Hepatocytes: Store and release iron.[2]
The activity of ferroportin is tightly regulated by the peptide hormone hepcidin . Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby reducing iron export into the bloodstream.[1][4] In several iron overload disorders, such as β-thalassemia, hepcidin levels are inappropriately low, leading to excessive ferroportin activity and subsequent iron toxicity.[4][7]
Mechanism of Action of this compound
This compound acts as a hepcidin mimetic , functionally replicating the regulatory role of the endogenous peptide on ferroportin.[1][4] Its mechanism of action involves a multi-step process that ultimately leads to the inhibition of cellular iron efflux.[1]
Competitive Binding to Ferroportin
This compound competitively binds to ferroportin, effectively displacing the binding of hepcidin.[1][8] This was demonstrated in a competition assay using the macrophage cell line J774, where this compound competed with fluorescently labeled TMR-hepcidin for binding and internalization.[1]
Induction of Ferroportin Ubiquitination, Internalization, and Degradation
Similar to hepcidin, the binding of this compound to ferroportin triggers a cascade of events leading to the removal of ferroportin from the cell surface.[1][4] This process involves:
-
Ubiquitination: The attachment of ubiquitin molecules to ferroportin, marking it for degradation.
-
Internalization: The endocytosis of the ferroportin-ubiquitin complex from the cell membrane.
-
Degradation: The lysosomal degradation of the internalized ferroportin.
This sequence of events effectively reduces the number of functional ferroportin transporters on the cell surface, thereby blocking iron export.[1][4]
Signaling Pathway and Experimental Workflow
The interaction of this compound with ferroportin and its downstream consequences can be visualized through the following diagrams.
Caption: Signaling pathway of this compound action on ferroportin.
Caption: Experimental workflow for assessing ferroportin ubiquitination.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various assays.
Table 1: In Vitro and Cell-Based Assay Potency
| Assay | Cell Line/System | Parameter | This compound Value | Hepcidin Value | Reference |
| TMR-Hepcidin Competition | J774 macrophages | IC₅₀ | 9 ± 5 nM | 13 ± 4 nM | [1] |
| TMR-Hepcidin Displacement | --- | IC₅₀ | 24 ± 13 nM | --- | [8] |
| Iron Efflux Inhibition | HEK293 cells | EC₅₀ | 68 ± 21 nM | 123 ± 46 nM | [7] |
| Iron Retention | Ferroportin-expressing cells | EC₅₀ | --- | 39 ± 20 nM | [1] |
| BLA Reporter Gene Activity | HEK293 cells | EC₅₀ | 140 ± 50 nM | --- | [8] |
Table 2: Preclinical Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Treatment Group | Result | Reference |
| Serum Iron Reduction | 30 mg/kg this compound | 77% decrease | [4][8] |
| Serum Iron Reduction | 100 mg/kg this compound | 84% decrease | [4][8] |
| Hemoglobin (Hb) Levels | 30 & 100 mg/kg this compound | Significantly increased | [4][8] |
| Red Blood Cell (RBC) Counts | 30 & 100 mg/kg this compound | Significantly increased | [4][8] |
| Reticulocyte Counts | 30 & 100 mg/kg this compound | Significantly lowered | [4][8] |
| ROS-positive RBCs | 30 & 100 mg/kg this compound | Decreased from 67% to 30% | [8] |
Table 3: Phase 1 Human Pharmacokinetics (Single Ascending Dose)
| Dose | Tmax (median) | T½ (geometric mean) | Reference |
| 5 mg - 240 mg | 0.50 - 3.00 hours | 1.88 - 5.33 hours | [2] |
Detailed Experimental Protocols
Ferroportin Internalization and Ubiquitination Assay
Objective: To determine if this compound induces the internalization and ubiquitination of ferroportin.
Cell Line: J774 macrophage cells with endogenous ferroportin expression, or MDCK cells stably expressing human ferroportin with a fluorescent HaloTag.[1]
Methodology:
-
Cell Culture: Culture J774 or MDCK-FPN-HaloTag cells under standard conditions. For J774 cells, ferroportin expression can be induced with iron.
-
Treatment: Treat cells with this compound (e.g., 100 nM) or hepcidin as a positive control for various time points (e.g., 20 minutes, 1, 3, 6, 18 hours).[1][8]
-
Ferroportin Internalization (MDCK-FPN-HaloTag):
-
Label ferroportin with a fluorescent TMR-HaloTag ligand.
-
After treatment, visualize and quantify the internalization of the fluorescently tagged ferroportin using confocal microscopy.
-
-
Ferroportin Ubiquitination (J774 cells):
-
Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.
-
Perform immunoprecipitation using an anti-ferroportin antibody to isolate ferroportin and its bound proteins.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated ferroportin. An anti-ferroportin antibody is used as a loading control.
-
TMR-Hepcidin Competition Binding Assay
Objective: To assess the ability of this compound to compete with hepcidin for binding to ferroportin.
Cell Line: J774 macrophage cells.[1]
Methodology:
-
Cell Culture and Ferroportin Induction: Culture J774 cells and induce ferroportin expression with an iron source.
-
Competition: Incubate the cells with a fixed concentration of fluorescently labeled TMR-hepcidin and increasing concentrations of unlabeled this compound or unlabeled hepcidin (as a competitor control).
-
Detection: After incubation, wash the cells to remove unbound ligands.
-
Analysis: Measure the cell-associated fluorescence using a suitable method, such as flow cytometry or a fluorescence plate reader. The reduction in fluorescence in the presence of this compound indicates competition for binding. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of TMR-hepcidin binding.
Cellular Iron Efflux Assay
Objective: To measure the inhibitory effect of this compound on ferroportin-mediated iron export.
Cell Line: HEK293 cells engineered to express ferroportin.[7]
Methodology:
-
Iron Loading: Pre-load the cells with a source of iron, such as ⁵⁹Fe-transferrin or a non-radioactive iron source.
-
Treatment: Treat the cells with increasing concentrations of this compound or hepcidin.
-
Iron Efflux Measurement: After a defined incubation period, measure the amount of iron that has been exported from the cells into the culture medium. If using ⁵⁹Fe, this can be quantified using a gamma counter. For non-radioactive iron, colorimetric or mass spectrometry-based methods can be used.
-
Analysis: Calculate the EC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of iron efflux.
Conclusion
This compound is a potent and orally active inhibitor of ferroportin that mimics the action of the natural regulator hepcidin.[1][2] By inducing the internalization and degradation of ferroportin, this compound effectively reduces systemic iron levels.[1][4] Preclinical studies have demonstrated its efficacy in ameliorating anemia and ineffective erythropoiesis in a mouse model of β-thalassemia.[4] Phase 1 clinical data in healthy volunteers have shown that this compound is well-tolerated and effectively lowers serum iron levels.[2][9] These findings support the ongoing clinical development of this compound as a promising novel therapeutic for patients with β-thalassemia, sickle cell disease, and other disorders of iron metabolism.[3][10]
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsroom.csl.com [newsroom.csl.com]
- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Vifor Pharma Ferroportin Inhibitor Enters Phase-I Clinical Trial - BioSpace [biospace.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for VIT-2763 (Vamifeport) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro experimental protocols for characterizing the activity of VIT-2763 (also known as vamifeport), an oral ferroportin inhibitor. The methodologies outlined below are based on published preclinical research and are intended to guide the in vitro assessment of this compound's mechanism of action and potency.
Introduction
This compound is a small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. It mimics the action of the natural peptide hormone hepcidin, which is the master regulator of iron homeostasis. By binding to ferroportin, this compound induces its internalization and subsequent degradation, thereby blocking the export of iron from cells into the plasma. This mechanism of action makes this compound a promising therapeutic agent for diseases characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease.
Mechanism of Action
This compound acts as a hepcidin mimetic. It binds to ferroportin, triggering a signaling cascade that leads to the ubiquitination of the ferroportin protein. This ubiquitination marks ferroportin for internalization from the cell surface and subsequent degradation in the lysosome. The net effect is a reduction in the amount of functional ferroportin on the cell membrane, leading to decreased iron efflux from key cell types such as enterocytes, macrophages, and hepatocytes.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound in comparison to the endogenous ligand, hepcidin.
| Parameter | This compound | Hepcidin | Cell Line | Assay Type |
| IC50 (nM) | 9 ± 5 | 13 ± 4 | J774 (mouse macrophage) | Ferroportin Binding Competition |
| EC50 (nM) | 68 ± 21 | 123 ± 46 | T47D (human breast cancer) | Cellular Iron Efflux Inhibition |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Ferroportin Binding Competition Assay
This assay is designed to quantify the ability of this compound to compete with hepcidin for binding to ferroportin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for hepcidin binding to ferroportin.
Cell Line: J774 mouse macrophage cell line, which endogenously expresses ferroportin.
Materials:
-
J774 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled hepcidin (e.g., TAMRA-hepcidin)
-
Unlabeled hepcidin (for positive control)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Cell Seeding: Seed J774 cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and unlabeled hepcidin in assay buffer.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add the diluted this compound or unlabeled hepcidin to the respective wells. c. Add fluorescently labeled hepcidin to all wells at a final concentration equal to its Kd. d. Incubate the plate at 4°C for 2 hours to allow for binding competition without significant internalization.
-
Data Acquisition: a. Wash the cells three times with cold assay buffer to remove unbound fluorescent hepcidin. b. Add assay buffer to each well. c. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (wells with no fluorescent hepcidin). b. Normalize the data to the control wells (no competitor). c. Plot the normalized fluorescence intensity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the Ferroportin Binding Competition Assay.
Ferroportin Ubiquitination and Internalization Assay
This assay assesses the ability of this compound to induce the ubiquitination and subsequent internalization of ferroportin.
Objective: To qualitatively and quantitatively measure the ubiquitination and internalization of ferroportin following treatment with this compound.
Cell Line: MDCK cells stably expressing human ferroportin tagged with a fluorescent protein (e.g., GFP-FPN) or a HaloTag.
Materials:
-
MDCK-GFP-FPN or MDCK-Halo-FPN cells
-
Cell culture medium
-
This compound
-
Hepcidin (positive control)
-
Proteasome inhibitor (e.g., MG132, to stabilize ubiquitinated proteins)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-ubiquitin antibody
-
Anti-GFP or anti-HaloTag antibody
-
Secondary antibodies for immunoprecipitation and western blotting
-
Protein A/G agarose beads
-
Confocal microscope
Protocol for Immunoprecipitation and Western Blotting:
-
Cell Treatment: Treat MDCK-GFP-FPN cells with this compound or hepcidin for various time points (e.g., 0, 15, 30, 60 minutes) in the presence of MG132.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Immunoprecipitation: a. Incubate the lysate with an anti-GFP antibody to pull down GFP-FPN. b. Add protein A/G agarose beads to capture the antibody-protein complexes. c. Wash the beads to remove non-specific binding.
-
Western Blotting: a. Elute the protein from the beads and run on an SDS-PAGE gel. b. Transfer the protein to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated GFP-FPN.
Protocol for Confocal Microscopy (Internalization):
-
Cell Seeding: Seed MDCK-Halo-FPN cells on glass-bottom dishes.
-
Labeling: Label the cells with a fluorescent HaloTag ligand (e.g., TMR-HaloTag) that is cell-impermeable to specifically label surface ferroportin.
-
Treatment: Treat the cells with this compound or hepcidin for various time points (e.g., 0, 30, 60, 120 minutes).
-
Imaging: a. Wash the cells to remove the treatment compounds. b. Image the cells using a confocal microscope to visualize the internalization of the fluorescently labeled ferroportin from the cell membrane into intracellular compartments.
Application Notes and Protocols for VIT-2763 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of VIT-2763 (vamifeport), an oral ferroportin inhibitor, in various mouse models of hematological disorders. The included protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is a small molecule that mimics the action of hepcidin, the master regulator of iron homeostasis.[1] It binds to the iron exporter ferroportin, inducing its internalization and degradation.[1][2] This blockage of iron efflux from cells, particularly enterocytes and macrophages, leads to a decrease in systemic iron availability.[2][3] In diseases like β-thalassemia and sickle cell disease, this reduction in iron is hypothesized to ameliorate ineffective erythropoiesis and reduce iron-driven oxidative stress.[2][4]
Signaling Pathway
The mechanism of this compound involves the direct inhibition of ferroportin, which in turn affects iron transport and erythropoiesis.
Caption: Mechanism of action of this compound.
Data Presentation: Dosing and Administration in Mouse Models
The following tables summarize the quantitative data from key preclinical studies of this compound in different mouse models.
Table 1: this compound in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Dosing Regimen | Duration | Key Outcomes | Citations |
| Serum Iron | 30 mg/kg, oral, twice daily | 36 days | 77% decrease | [2][3] |
| 100 mg/kg, oral, twice daily | 36 days | 84% decrease | [2][3] | |
| Hemoglobin | 30 or 100 mg/kg, oral, twice daily | 36 days | Significant increase from day 8 | [2][3] |
| Spleen Weight | 30 mg/kg, oral, twice daily | 5 weeks | 52% reduction | [5] |
| 100 mg/kg, oral, twice daily | 5 weeks | 65% reduction | [5] | |
| Liver Iron | 30 or 100 mg/kg, oral, twice daily | 36 days | No change in total liver iron, but prevented new iron loading | [2][3][6] |
| Combination Therapy | 120 mg/kg this compound + 30 mg/kg Deferasirox (DFX), oral, once daily | 3 weeks | Improved anemia and erythropoiesis; DFX efficacy in reducing liver iron was not impaired. | [7][8] |
Table 2: this compound in Townes Mouse Model of Sickle Cell Disease
| Parameter | Dosing Regimen | Duration | Key Outcomes | Citations |
| Erythropoiesis | 60 mg/kg, oral, twice daily | 6 weeks | Induced iron-restricted erythropoiesis (decreased MCH and MCV) without exacerbating anemia. | [4] |
| Hemolysis Markers | 60 mg/kg, oral, twice daily | 6 weeks | Reduced plasma heme, lactate dehydrogenase, and bilirubin. | [4] |
| Vascular Inflammation | 60 mg/kg, oral, twice daily | 6 weeks | Reduced plasma soluble VCAM-1 concentrations. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse models.
Protocol 1: Evaluation of this compound Efficacy in a β-Thalassemia Mouse Model
Objective: To assess the effect of oral this compound administration on hematological parameters and iron homeostasis in Hbbth3/+ mice.
Materials:
-
Hbbth3/+ mice
-
This compound
-
Vehicle control (e.g., appropriate aqueous solution)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Analytical equipment for complete blood counts (CBC) and serum iron measurement
Workflow:
Caption: Experimental workflow for this compound in a β-thalassemia mouse model.
Procedure:
-
Animal Model: Utilize Hbbth3/+ mice, a model for β-thalassemia intermedia.
-
Acclimatization and Diet: House the mice under standard conditions and provide them with a diet low in iron (<10 mg/kg) to control for dietary iron absorption.[2]
-
Grouping: Randomly assign mice to treatment groups: vehicle control, 30 mg/kg this compound, and 100 mg/kg this compound.
-
Administration: Administer the assigned treatment orally via gavage twice daily for a period of 36 days.[2][3]
-
Monitoring: Monitor the health of the animals daily. Collect blood samples at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to track changes in hemoglobin and red blood cell parameters.
-
Terminal Collection: At the end of the treatment period (Day 36), collect terminal blood samples 3 hours after the final dose to measure serum iron levels.[2][6] Harvest tissues such as the liver and spleen for iron content analysis.
-
Data Analysis: Analyze hematological parameters and iron levels. Perform statistical analysis to compare the treatment groups to the vehicle control.
Protocol 2: Investigation of this compound in a Sickle Cell Disease Mouse Model
Objective: To determine the impact of this compound on iron-restricted erythropoiesis, hemolysis, and vascular inflammation in the Townes mouse model of sickle cell disease.
Materials:
-
Townes (HbSS) mice
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies
-
Analytical equipment for CBC, reticulocyte counts, and plasma biomarker analysis (e.g., heme, LDH, bilirubin, sVCAM-1)
Procedure:
-
Animal Model: Use the Townes mouse model, which expresses human sickle hemoglobin.
-
Grouping and Administration: Randomize 6- to 7-week-old HbSS mice into vehicle and 60 mg/kg this compound treatment groups. Administer the treatments orally twice daily for 6 weeks.[4]
-
Blood and Tissue Analysis: At the end of the 6-week treatment period, collect blood to analyze:
-
Complete blood counts, with a focus on red blood cell indices such as mean corpuscular hemoglobin concentration (MCHC) and mean corpuscular volume (MCV).[4]
-
Reticulocyte counts.[4]
-
Markers of hemolysis in the plasma, including heme, lactate dehydrogenase (LDH), and bilirubin.[4]
-
Markers of vascular inflammation, such as soluble VCAM-1 (sVCAM-1).[4]
-
-
Data Analysis: Compare the measured parameters between the this compound treated group and the vehicle control group using appropriate statistical methods.
References
- 1. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The oral ferroportin inhibitor vamifeport improves hemodynamics in a mouse model of sickle cell disease | Blood | American Society of Hematology [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of VIT-2763 in the Hbbth3/+ Mouse Model of β-Thalassemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-thalassemia is a hereditary anemia characterized by deficient β-globin synthesis, leading to ineffective erythropoiesis and iron overload. The Hbbth3/+ mouse model, which mirrors β-thalassemia intermedia in humans, is a crucial tool for preclinical research. VIT-2763 (also known as vamifeport) is an orally administered small molecule inhibitor of ferroportin, the primary cellular iron exporter. By blocking ferroportin, this compound restricts iron availability, thereby aiming to ameliorate the pathophysiology of β-thalassemia. These application notes provide a comprehensive overview of the use of this compound in the Hbbth3/+ mouse model, including its mechanism of action, key experimental findings, and detailed protocols.
Mechanism of Action of this compound
In β-thalassemia, inappropriately low levels of the hormone hepcidin lead to excessive iron absorption and release into the bloodstream via ferroportin.[1][2][3] This excess iron contributes to the formation of toxic α-globin aggregates and reactive oxygen species (ROS) in erythroid precursors, resulting in ineffective erythropoiesis.[1][2]
This compound acts as a hepcidin mimetic.[1][2] It binds to ferroportin, inducing its internalization and degradation.[1][2][4][5] This blockage of ferroportin-mediated iron efflux from enterocytes and macrophages reduces systemic iron availability.[1][6] The restriction of iron is presumed to limit the formation of toxic α-globin aggregates, thereby improving red blood cell (RBC) maturation and survival.[1][2]
Key Experimental Findings
Treatment of Hbbth3/+ mice with this compound has demonstrated significant improvements in hematological parameters, iron homeostasis, and markers of erythropoiesis.
Data Presentation
Table 1: Effect of this compound on Hematological Parameters in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| Hemoglobin | This compound (30 or 100 mg/kg) | Significantly increased | [2] |
| Red Blood Cell (RBC) Count | This compound (30 or 100 mg/kg) | Significantly increased | [2] |
| Mean Corpuscular Volume (MCV) | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |
| Mean Corpuscular Hemoglobin (MCH) | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |
| Reticulocyte Count | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |
Table 2: Effect of this compound on Iron Homeostasis in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| Serum Iron | This compound (30 or 100 mg/kg) | Significantly decreased (by 77% and 84% respectively) | [1] |
| Transferrin Saturation (TSAT) | This compound | Decreased | [4][7] |
| Liver Iron Concentration | This compound | No significant change in total iron, but prevented further loading | [1][2][7] |
| Spleen Weight | This compound (30 or 100 mg/kg) | Significantly reduced (by 52% and 65% respectively) | [6] |
Table 3: Effect of this compound on Erythropoiesis and RBC Health in Hbbth3/+ Mice
| Parameter | Treatment Group | Result | Reference |
| α-globin Aggregates | This compound (60 mg/kg) | Reduced | [1][8] |
| Reactive Oxygen Species (ROS) in RBCs | This compound (60 mg/kg) | Reduced | [1][4] |
| RBC Apoptosis (Annexin V staining) | This compound | Significantly decreased | [1][2] |
| RBC Lifespan | This compound (60 mg/kg) | Extended | [2] |
| Splenic Erythroid Precursors | This compound | Corrected proportions of myeloid precursors | [1][3][9][10] |
| Serum Erythropoietin (EPO) | This compound | Declined | [4][5] |
Experimental Protocols
Protocol 1: General Treatment of Hbbth3/+ Mice with this compound
This protocol outlines the general procedure for administering this compound to Hbbth3/+ mice to assess its impact on β-thalassemia pathophysiology.
Materials:
-
Hbbth3/+ mice (and wild-type littermates as controls)
-
This compound
-
Vehicle control (e.g., as specified in the source literature)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia and euthanasia reagents
-
Standard laboratory equipment for tissue processing and analysis
Procedure:
-
Animal Model: Utilize Hbbth3/+ mice, which are a model for β-thalassemia intermedia.[8] Wild-type littermates should be used as controls.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups:
-
Vehicle control
-
This compound (e.g., 30 mg/kg, 60 mg/kg, or 100 mg/kg)
-
-
Drug Formulation: Prepare this compound for oral administration. The specific vehicle will depend on the formulation used in the original studies.
-
Administration: Administer this compound or vehicle via oral gavage once or twice daily.[6] Treatment duration can range from 3 to 7 weeks.[1][7]
-
Monitoring: Monitor animal health daily, including body weight and general appearance.
-
Sample Collection:
-
Blood: Collect blood samples periodically (e.g., weekly) via tail vein or submandibular bleeding for complete blood counts (CBC) and serum iron analysis.
-
Terminal Collection: At the end of the treatment period, anesthetize the mice and collect terminal blood via cardiac puncture. Euthanize the mice and harvest tissues (liver, spleen, bone marrow).
-
-
Analysis:
-
Hematology: Analyze blood samples for CBC parameters using an automated hematology analyzer.
-
Iron Studies: Measure serum iron, transferrin saturation, and tissue iron content (liver and spleen) using appropriate biochemical assays.
-
Erythropoiesis:
-
Flow Cytometry: Analyze bone marrow and spleen cells for erythroid precursor populations using markers such as Ter119 and CD44.[4]
-
Histology: Perform histological analysis of the spleen to assess extramedullary erythropoiesis.
-
RBC Health: Assess RBCs for ROS levels, apoptosis (Annexin V), and mitochondrial retention using flow cytometry.[4][9]
-
-
Protocol 2: Combination Therapy with Deferasirox (DFX)
This protocol investigates the synergistic or additive effects of this compound with the iron chelator deferasirox.
Rationale: While this compound improves erythropoiesis and prevents further iron loading, it does not reduce existing liver iron stores.[4][7] Combining it with an iron chelator like DFX may address both ineffective erythropoiesis and established iron overload.[4][7]
Procedure:
-
Animal Model: Use 11-15 week-old Hbbth3/+ mice with established iron overload.[5]
-
Grouping:
-
Vehicle
-
This compound (e.g., 120 mg/kg)
-
DFX (e.g., 30 mg/kg)
-
This compound + DFX
-
-
Administration: Administer drugs orally once daily for three weeks.[7]
-
Analysis: Perform endpoint analysis as described in Protocol 1, with a particular focus on comparing the effects of the single agents versus the combination on liver and kidney iron concentrations, as well as hematological and erythropoietic parameters.[4][5]
Key Findings from Combination Studies:
-
This compound does not interfere with the iron-chelating efficacy of DFX.[4][7]
-
The combination of this compound and DFX improves both erythropoiesis and reduces established iron overload.[4][5][7]
-
DFX alone does not improve erythropoiesis in this model.[4][5][7]
Conclusion
This compound represents a promising oral therapeutic strategy for β-thalassemia by targeting the hepcidin-ferroportin axis to restrict iron availability. In the Hbbth3/+ mouse model, it has been shown to ameliorate anemia, improve ineffective erythropoiesis, and prevent iron overload. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in a preclinical setting. The potential for combination therapy with iron chelators further enhances its clinical applicability.
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferroportin inhibitor vamifeport ameliorates ineffective erythropoiesis in a mouse model of b-thalassemia with blood transfusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 10. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
Application Notes and Protocols for VIT-2763 in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIT-2763, also known as vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole iron exporter in vertebrates. In the context of sickle cell disease (SCD), this compound presents a novel therapeutic strategy by inducing a state of mild, controlled iron restriction. This approach aims to reduce the intracellular concentration of sickle hemoglobin (HbS), thereby mitigating the primary driver of red blood cell (RBC) sickling, hemolysis, and subsequent vaso-occlusive crises (VOCs).[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical SCD research, with a focus on the Townes mouse model. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's mechanism of action and therapeutic effects.
Mechanism of Action
This compound competitively inhibits ferroportin, preventing the export of iron from enterocytes into the bloodstream and the release of recycled iron from macrophages.[1] This systemic iron restriction leads to reduced iron availability for erythropoiesis. In sickle cell disease, this has a dual beneficial effect. Firstly, it lowers the mean corpuscular hemoglobin concentration (MCHC) within red blood cells. A reduction in intracellular HbS concentration is known to delay HbS polymerization, the fundamental event initiating RBC sickling.[1][2] Secondly, by limiting iron, this compound can reduce the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress and endothelial activation, which are key contributors to the inflammatory component of SCD.[2]
References
Application Notes and Protocols: Ferroportin Ubiquitination Assay with VIT-2763
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroportin (FPN), the sole known vertebrate iron exporter, is a critical regulator of systemic iron homeostasis.[1][2] Its expression and activity are post-translationally controlled by the peptide hormone hepcidin. The binding of hepcidin to ferroportin triggers its ubiquitination, internalization, and subsequent degradation within lysosomes, thereby blocking cellular iron efflux.[2][3][4][5] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. VIT-2763 (also known as Vamifeport) is an orally available small molecule inhibitor of ferroportin that mimics the action of hepcidin.[6][7] It competes with hepcidin for binding to ferroportin, leading to ferroportin's ubiquitination, internalization, and degradation.[2][8][9] These application notes provide detailed protocols for assessing the ubiquitination of ferroportin in response to this compound treatment.
Mechanism of Action of this compound
This compound acts as a hepcidin mimetic. By binding to ferroportin, it induces a conformational change that signals for the recruitment of the cellular ubiquitination machinery. This leads to the attachment of ubiquitin molecules to lysine residues on ferroportin, marking it for endocytosis and lysosomal degradation. This process effectively reduces the amount of functional ferroportin on the cell surface, thus inhibiting iron export from the cell.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TMR-Hepcidin Displacement) | 24 ± 13 nM | HEK293 cells | [6] |
| IC50 (TMR-Hepcidin Competition) | 9 ± 5 nM | J774 cells | [8] |
| EC50 (BLA Reporter Gene Activity) | 140 ± 50 nM | HEK293 cells | [6] |
| EC50 (Inhibition of Iron Efflux) | 68 ± 21 nM | Not specified | [10] |
Table 2: Time-Course of this compound Induced Ferroportin Ubiquitination and Degradation
| Time Point | Event | Cell Line | Reference |
| 10-20 minutes | Ferroportin Ubiquitination | J774 cells | [7][9] |
| 40-120 minutes | Ferroportin Degradation | J774 cells | [9] |
Experimental Protocols
Protocol 1: In-Cell Ferroportin Ubiquitination Assay
This protocol describes the detection of ferroportin ubiquitination in cultured cells following treatment with this compound.
Materials:
-
Cell line expressing ferroportin (e.g., J774 macrophages, or HEK293 cells stably expressing tagged-ferroportin)
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (RIPA or similar, supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM))
-
Anti-Ferroportin antibody
-
Anti-Ubiquitin antibody (e.g., P4D1 or FK2)
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 10, 20, 40, 60 minutes).[6][9]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation of Ferroportin:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate.
-
Incubate an equal amount of protein from each sample with an anti-Ferroportin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-4 times with Lysis Buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with an anti-Ubiquitin antibody.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an anti-Ferroportin antibody to confirm equal loading of immunoprecipitated ferroportin.
-
Protocol 2: In Vitro Ferroportin Ubiquitination Assay
This protocol is for a cell-free system to assess the direct effect of this compound on ferroportin ubiquitination.
Materials:
-
Recombinant human Ferroportin
-
Recombinant human E1 activating enzyme (e.g., UBA1 or UBA6)[3][11]
-
Recombinant human E2 conjugating enzyme (a panel may need to be screened)
-
Recombinant human E3 ligase (if known, otherwise cell lysate can be used as a source)
-
Recombinant human Ubiquitin
-
This compound
-
10x Ubiquitination Reaction Buffer (containing Mg-ATP)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Recombinant Ferroportin
-
E1 Enzyme
-
E2 Enzyme
-
E3 Ligase/Cell Lysate
-
Ubiquitin
-
This compound or vehicle control
-
10x Ubiquitination Reaction Buffer
-
Nuclease-free water to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Ferroportin antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated ferroportin should be visible.
-
Troubleshooting and Considerations
-
Antibody Selection: The quality of the anti-Ferroportin and anti-Ubiquitin antibodies is crucial for the success of these assays. It is recommended to validate the antibodies beforehand.
-
Deubiquitinase Inhibition: Complete inhibition of deubiquitinases during cell lysis and immunoprecipitation is critical. Ensure fresh inhibitors are used at the correct concentration.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor is essential for accumulating ubiquitinated ferroportin to detectable levels, as it is rapidly degraded otherwise.
-
Controls: Appropriate controls are necessary, including vehicle-treated cells, reactions without E1 or ubiquitin (for in vitro assays), and isotype control antibodies for immunoprecipitation.
These protocols provide a framework for investigating the effects of this compound on ferroportin ubiquitination. Researchers may need to optimize specific conditions based on their experimental systems.
References
- 1. The Role of Ubiquitination in Hepcidin-Independent and Hepcidin-Dependent Degradation of Ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UBA6 and NDFIP1 regulate the degradation of ferroportin | Haematologica [haematologica.org]
- 4. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepcidin-induced endocytosis of ferroportin is dependent on ferroportin ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 9. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. UBA6 and NDFIP1 regulate the degradation of ferroportin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring VIT-2763 Efficacy in Reducing Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIT-2763, also known as Vamifeport, is an orally bioavailable small molecule that acts as a ferroportin inhibitor.[1][2] Ferroportin is the sole known cellular iron exporter in mammals, playing a crucial role in intestinal iron absorption and the release of iron from macrophages involved in recycling old red blood cells.[3][4] In conditions of iron overload, such as β-thalassemia and sickle cell disease, dysregulated iron metabolism leads to excessive iron accumulation in vital organs, causing significant morbidity and mortality.[3][5] this compound offers a novel therapeutic approach by mimicking the action of hepcidin, the natural regulator of ferroportin, to block cellular iron egress and thereby reduce systemic iron levels.[6][7]
These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of iron overload, focusing on key pharmacodynamic markers.
Mechanism of Action: The Hepcidin-Ferroportin Axis
This compound directly targets ferroportin, inducing its internalization and degradation, thus preventing the export of iron from enterocytes, macrophages, and hepatocytes into the bloodstream.[6] This action effectively reduces serum iron and transferrin saturation, limiting the amount of iron available for erythropoiesis and deposition in tissues.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in preclinical and clinical studies.
Table 1: Efficacy of this compound in a Mouse Model of β-Thalassemia (Hbbth3/+) [3][4]
| Parameter | Vehicle | This compound (120 mg/kg) | This compound + Deferasirox (DFX) | DFX Alone |
| Serum Iron (µg/dL) | ~250 | ~75 | ~75 | ~250 |
| Transferrin Saturation (%) | ~90 | ~20 | ~20 | ~90 |
| Liver Iron Concentration (µg/g dry weight) | ~4000 | ~4000 | ~2000 | ~2000 |
| Hemoglobin (g/dL) | ~9.5 | ~11.5 | ~11.5 | ~9.5 |
| Reticulocytes (%) | ~30 | ~15 | ~15 | ~30 |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Phase 1, Multiple Ascending Dose) [1][8]
| Dose | Maximum Decrease in Serum Iron (from baseline) | Maximum Decrease in Transferrin Saturation (from baseline) |
| 60 mg once daily | Temporary Decrease | Temporary Decrease |
| 120 mg once daily | Temporary Decrease | Temporary Decrease |
| 60 mg twice daily | Temporary Decrease | Temporary Decrease |
| 120 mg twice daily | Temporary Decrease | Temporary Decrease |
Experimental Protocols
I. In Vivo Efficacy Study in a Mouse Model of Iron Overload (e.g., Hbbth3/+)
This protocol outlines a typical study to evaluate the efficacy of this compound in a mouse model of β-thalassemia, which is characterized by ineffective erythropoiesis and iron overload.
A. Animal Model:
-
Hbbth3/+ mice on a C57BL/6 background are a commonly used model for β-thalassemia intermedia.
B. Dosing and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., via gavage) at desired doses (e.g., 30-120 mg/kg) once or twice daily.
-
Include a vehicle control group and potentially a positive control group (e.g., an iron chelator like deferasirox).
C. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and at specified time points throughout the study.
-
Hematology: Perform a complete blood count (CBC) to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
Serum Iron and Transferrin Saturation:
-
Separate serum by centrifugation.
-
Measure serum iron and unsaturated iron-binding capacity (UIBC) using a colorimetric assay (e.g., ferrozine-based method).[9]
-
Calculate total iron-binding capacity (TIBC) as Serum Iron + UIBC.
-
Calculate Transferrin Saturation (TSAT) as (Serum Iron / TIBC) x 100.[10]
-
-
Liver Iron Concentration (LIC):
-
At the end of the study, euthanize the animals and perfuse the liver with saline.
-
Excise a portion of the liver for iron quantification.
-
Method 1: Colorimetric Assay:
-
Dry the liver tissue to a constant weight.
-
Digest the dried tissue in a mixture of nitric and perchloric acids.
-
Measure the iron content in the digest using a colorimetric method with bathophenanthroline.[10]
-
-
Method 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For higher sensitivity and accuracy.
-
-
Assessment of Ineffective Erythropoiesis:
-
Measure spleen weight as an indicator of extramedullary hematopoiesis.
-
Perform flow cytometric analysis of bone marrow and spleen cells to quantify erythroid precursor populations (e.g., using markers like Ter119 and CD44).[11]
-
II. Protocol for Measuring Serum Iron and Transferrin Saturation
Materials:
-
Serum samples
-
Iron standard solution
-
Iron-releasing reagent (e.g., acidic buffer)
-
Chromogenic reagent (e.g., Ferrozine)
-
Unsaturated Iron-Binding Capacity (UIBC) reagent
-
Spectrophotometer or plate reader
Procedure:
-
Serum Iron Measurement:
-
Add the iron-releasing reagent to the serum sample to dissociate iron from transferrin.
-
Add the chromogenic reagent, which forms a colored complex with the released ferrous iron.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for Ferrozine).
-
Calculate the serum iron concentration based on a standard curve.
-
-
UIBC Measurement:
-
Add a known amount of ferrous iron to the serum sample.
-
The added iron will bind to the unsaturated sites on transferrin.
-
Add the chromogenic reagent to react with the unbound iron.
-
The difference between the total iron added and the unbound iron measured represents the UIBC.
-
-
Calculations:
-
TIBC = Serum Iron + UIBC
-
TSAT (%) = (Serum Iron / TIBC) x 100
-
III. Protocol for Liver Iron Concentration (LIC) Measurement (Colorimetric)
Materials:
-
Liver tissue
-
Drying oven
-
Concentrated nitric acid and perchloric acid
-
Bathophenanthroline solution
-
Iron standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Weigh a piece of liver tissue (wet weight).
-
Dry the tissue in an oven at 65°C until a constant weight is achieved (dry weight).
-
-
Acid Digestion:
-
Place the dried tissue in a digestion tube.
-
Add a mixture of concentrated nitric acid and perchloric acid (e.g., 3:1 v/v).
-
Heat the tubes until the tissue is completely digested and the solution is clear.
-
-
Colorimetric Measurement:
-
Dilute the digested sample to an appropriate volume.
-
Add bathophenanthroline solution, which forms a colored complex with iron.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the iron concentration from a standard curve and express it as µg of iron per gram of dry liver tissue.
-
Conclusion
The protocols and data presented provide a framework for the preclinical and early clinical evaluation of this compound as a therapeutic agent for iron overload disorders. The primary endpoints for efficacy assessment include the reduction of serum iron and transferrin saturation, the prevention or reduction of liver iron accumulation, and the improvement of hematological parameters indicative of ameliorated ineffective erythropoiesis. These methods will be valuable for researchers and drug developers in the continued investigation of ferroportin inhibitors.
References
- 1. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newsroom.csl.com [newsroom.csl.com]
- 3. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia [mdpi.com]
- 4. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of serum iron concentration on iron secretion into mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mitoxantrone ameliorates ineffective erythropoiesis in a β-thalassemia intermedia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Ferroportin Inhibitors using Cell-Based Assays with a Focus on VIT-2763
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroportin (FPN), the sole known cellular iron exporter in vertebrates, plays a critical role in maintaining systemic iron homeostasis.[1][2] Its dysregulation is implicated in various iron-related disorders. Hepcidin, the principal regulatory hormone, binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking iron export.[2][3][4] This mechanism has made ferroportin a key therapeutic target. Small molecule inhibitors, such as VIT-2763 (Vamifeport), that mimic the action of hepcidin are being developed to treat conditions characterized by excessive iron egress, like β-thalassemia.[3][5][6] this compound, an oral ferroportin inhibitor, has been shown to block iron efflux by competing with hepcidin for binding to ferroportin and triggering its internalization and ubiquitination.[3][5][7]
These application notes provide detailed protocols for cell-based assays designed to screen and characterize ferroportin inhibitors like this compound.
Key Signaling Pathway: Hepcidin-Ferroportin Axis
The regulation of ferroportin by hepcidin is a central mechanism in iron metabolism. Hepcidin binding to ferroportin initiates a signaling cascade that involves Janus Kinase 2 (JAK2), leading to the phosphorylation, ubiquitination, internalization, and eventual degradation of ferroportin.[8] This process effectively traps iron within the cell. Inhibitors like this compound leverage this natural regulatory pathway.
Experimental Protocols
Here we describe three key cell-based assays for screening and characterizing ferroportin inhibitors.
Ferroportin Internalization Assay
This assay directly visualizes the inhibitor-induced internalization of ferroportin. It is a crucial method to confirm the mechanism of action for compounds like this compound.[5]
Principle: Cells expressing a fluorescently tagged ferroportin (e.g., FPN-GFP or HaloTag-FPN) are treated with the test compound. The translocation of the fluorescent signal from the cell membrane to intracellular compartments is monitored by microscopy or quantified by flow cytometry.
Experimental Workflow:
Protocol:
-
Cell Line: MDCK or HEK293 cells stably expressing human ferroportin fused to a fluorescent tag (e.g., HaloTag or GFP).
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Inducer (e.g., Doxycycline or Ponasterone A) if using an inducible expression system.[9]
-
Test compound (this compound) and positive control (synthetic hepcidin).
-
Fluorescent ligand for HaloTag (e.g., TMR-HaloTag ligand).
-
Cycloheximide to inhibit new protein synthesis.[10]
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).
-
If applicable, induce ferroportin expression for 16-24 hours.
-
For HaloTag-FPN, label the cells with the fluorescent ligand according to the manufacturer's instructions.
-
Pre-treat cells with cycloheximide (e.g., 75 µg/mL) for 2 hours to ensure that observed changes are due to internalization and not altered protein synthesis.[10]
-
Add the test compound (e.g., this compound at various concentrations) or hepcidin (e.g., 100 nM) to the cells.
-
Incubate for desired time points (e.g., 20 minutes to 18 hours).[5]
-
For microscopy, wash the cells with PBS and visualize immediately.
-
For flow cytometry, detach the cells, wash with PBS, and analyze the fluorescence intensity. A decrease in mean fluorescence intensity indicates internalization and degradation.[9]
-
Hepcidin Competition Assay
This assay determines if a test compound can compete with hepcidin for binding to ferroportin.
Principle: Cells expressing ferroportin are incubated with a fluorescently labeled hepcidin (e.g., TMR-hepcidin) in the presence or absence of a test compound. The ability of the compound to reduce the binding of the labeled hepcidin is quantified.
Protocol:
-
Cell Line: J774 macrophage cell line, which expresses endogenous ferroportin that can be upregulated with iron treatment.[5]
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Iron source to induce ferroportin expression (e.g., Ferric ammonium citrate).
-
Fluorescently labeled hepcidin (TMR-hepcidin).
-
Test compound (this compound) and unlabeled synthetic hepcidin as a positive control.
-
-
Procedure:
-
Seed J774 cells and induce ferroportin expression by incubating with an iron source.
-
Wash the cells to remove excess iron.
-
Incubate the cells with a fixed concentration of TMR-hepcidin and varying concentrations of the test compound or unlabeled hepcidin.
-
After incubation (e.g., 1-2 hours), wash the cells to remove unbound TMR-hepcidin.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the TMR-hepcidin binding.
-
Cellular Iron Export Assay
This functional assay directly measures the ability of a compound to inhibit the export of iron from cells.
Principle: Cells are pre-loaded with a detectable form of iron (e.g., a stable isotope like ⁵⁸Fe or a radioactive isotope like ⁵⁵Fe). The amount of iron exported into the culture medium over time is measured in the presence and absence of the test compound.[1][3][11]
Experimental Workflow:
Protocol:
-
Cell Line: Human breast cancer cell line T47D, which expresses endogenous ferroportin.[3]
-
Reagents:
-
Procedure:
-
Culture T47D cells to near confluency.
-
Incubate the cells with medium containing labeled iron sulfate for approximately 20 hours to allow for iron loading.[3]
-
Wash the cells thoroughly to remove any unincorporated extracellular iron.
-
Add fresh medium containing the test compound or hepcidin.
-
At various time points, collect aliquots of the culture medium and lyse the cells.
-
Measure the amount of labeled iron in the medium and cell lysates using an appropriate method (e.g., inductively coupled plasma mass spectrometry for stable isotopes or scintillation counting for radioactive isotopes).
-
Calculate the percentage of iron export and the inhibition caused by the test compound.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison of inhibitor potency.
Table 1: Potency of this compound in Cell-Based Assays
| Assay Type | Cell Line | Parameter | This compound Potency | Hepcidin Potency | Reference |
| Hepcidin Competition | J774 | IC₅₀ | 9 ± 5 nM | 13 ± 4 nM | [3][5] |
| Iron Efflux Inhibition | T47D | EC₅₀ | 68 ± 21 nM | 123 ± 46 nM | [6] |
| Fluorescence Polarization | Purified human FPN | IC₅₀ | 24 ± 13 nM | - | [7] |
| Reporter Gene Assay | HEK293 | EC₅₀ | 140 ± 50 nM | - | [7] |
Table 2: Time-Course of this compound Induced Ferroportin Ubiquitination and Degradation in J774 cells
| Treatment (100 nM) | 10 min | 20 min | 40 min | 60 min | 120 min | Reference |
| This compound | Rapid Ubiquitination | Rapid Ubiquitination | Degradation Starts | Degradation Continues | Degradation Continues | [5][7] |
| Hepcidin | Rapid Ubiquitination | Rapid Ubiquitination | Degradation Starts | Degradation Continues | Degradation Continues | [5] |
Conclusion
The described cell-based assays provide a robust platform for the discovery and characterization of ferroportin inhibitors like this compound. The ferroportin internalization assay offers a direct visualization of the mechanism of action, while the hepcidin competition and cellular iron export assays provide quantitative measures of inhibitor potency and functional activity. These protocols can be adapted for high-throughput screening to identify novel therapeutic agents targeting the hepcidin-ferroportin axis.
References
- 1. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional properties of human ferroportin, a cellular iron exporter reactive also with cobalt and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-function analysis of ferroportin defines the binding site and an alternative mechanism of action of hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of VIT-2763 (Vamifeport)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of VIT-2763, an oral ferroportin inhibitor. The included protocols are intended to guide researchers in designing and executing studies to evaluate this compound.
Introduction
This compound, also known as vamifeport, is a novel small molecule inhibitor of ferroportin, the sole known cellular iron exporter.[1][2] By blocking ferroportin-mediated iron efflux, this compound reduces iron availability in the plasma, a mechanism with therapeutic potential in diseases characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease.[2][3] Understanding the PK/PD relationship of this compound is crucial for its clinical development and optimization of dosing regimens.
Pharmacokinetic Properties
This compound has been evaluated in both preclinical animal models and human clinical trials. It exhibits relatively rapid absorption and a moderate half-life.
Preclinical Pharmacokinetics
A study in male Sprague Dawley rats provides key insights into the preclinical pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (mean ± SD) |
| Dose | 30 mg/kg (oral) |
| Half-life (t½) | 2.0 ± 0.8 hours |
| Bioavailability | 48.3% ± 9.9% |
| Time to Detectable Levels | Not explicitly stated |
| Time to Maximum Concentration (Tmax) | Not explicitly stated |
| Maximum Concentration (Cmax) | Not explicitly stated |
| Data from a study in male Sprague Dawley rats.[4] |
Clinical Pharmacokinetics
A Phase 1, first-in-human study in healthy volunteers assessed the pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Ascending Dose)
| Dose | Tmax (median, hours) | t½ (geometric mean, hours) |
| 5 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 15 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 60 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 120 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| 240 mg | 0.50 - 3.00 | 1.88 - 5.33 |
| This compound absorption was rapid, with detectable levels 15 to 30 minutes post-dose.[5][6] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Ascending Dose)
| Dose | t½ on Day 1 (mean, hours) | t½ on Day 7 (mean, hours) |
| 60 mg QD | 2.1 - 3.8 | 2.6 - 5.3 |
| 120 mg QD | 2.1 - 3.8 | 2.6 - 5.3 |
| 60 mg BID | 2.1 - 3.8 | 2.6 - 5.3 |
| 120 mg BID | 2.1 - 3.8 | 2.6 - 5.3 |
| Minimal accumulation was observed following multiple doses.[5][6] |
Pharmacodynamic Properties
The pharmacodynamic effects of this compound are directly related to its mechanism of action as a ferroportin inhibitor. The key biomarkers to assess its activity are serum iron, transferrin saturation (TSAT), and hepcidin.
Preclinical Pharmacodynamics
In a mouse model of β-thalassemia (Hbbth3/+), this compound demonstrated a significant impact on iron metabolism.
Table 4: Pharmacodynamic Effects of this compound in a Mouse Model of β-Thalassemia
| Treatment | Effect on Serum Iron | Effect on Transferrin Saturation (TSAT) |
| This compound (alone) | Decreased | Decreased |
| This compound (with Deferasirox) | Decreased | Decreased |
| Data from Hbbth3/+ mice.[7] |
In C57BL/6 mice, oral administration of this compound at 60 mg/kg led to a rapid decrease in serum iron levels at 1 and 3 hours, comparable to the effect of injected hepcidin.[4]
Clinical Pharmacodynamics
In the Phase 1 study with healthy volunteers, this compound demonstrated a dose-dependent effect on iron parameters.
Table 5: Pharmacodynamic Effects of this compound in Healthy Human Volunteers
| Dose | Effect on Serum Iron | Effect on Transferrin Saturation (TSAT) | Effect on Hepcidin |
| Single Dose (≥60 mg) | Temporary Decrease | Not Assessed | Shift in peak levels |
| Multiple Doses (all) | Temporary Decrease | Temporary Decrease | Shift in peak levels |
| The effect on hepcidin was less pronounced after 7 days of multiple dosing.[5][6] |
A Phase 2a study in patients with non-transfusion-dependent β-thalassemia (NTDT) further confirmed these effects.
Table 6: Pharmacodynamic Effects of this compound in Patients with NTDT
| Dose | Effect on Serum Iron | Effect on Transferrin Saturation (TSAT) |
| 60 mg or 120 mg (QD or BID) | Decrease observed 2 hours after first dose and remained below baseline | Decrease observed 2 hours after first dose and remained below baseline |
| Dosing was based on body weight.[2] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a ferroportin inhibitor.
Experimental Workflow
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsroom.csl.com [newsroom.csl.com]
- 4. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 5. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Note: Measuring the Effects of VIT-2763 (Vamifeport) on Red Blood Cell Parameters
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for assessing the biological effects of VIT-2763, an oral ferroportin inhibitor, on red blood cell (RBC) physiology and health.
Introduction
This compound (also known as vamifeport) is a small molecule inhibitor of ferroportin, the sole known iron exporter in vertebrates.[1][2][3] By binding to ferroportin, this compound blocks the transport of iron from cells into the plasma, mimicking the function of the natural hormone hepcidin.[1][2] This action reduces dietary iron absorption and limits iron release from macrophages in the liver and spleen.[4][5] In conditions like β-thalassemia and sickle cell disease, this mechanism of iron-restricted erythropoiesis has been shown to be beneficial. It can reduce the production of abnormal hemoglobin, decrease oxidative stress, and improve overall red blood cell parameters.[1][4][6]
This application note details a suite of assays to quantitatively measure the impact of this compound on RBCs, from basic hematological indices to specific markers of cell health and survival.
Mechanism of Action: Signaling Pathway
This compound's primary effect on erythropoiesis is mediated by limiting iron availability. By inhibiting ferroportin, intracellular iron levels in developing erythroblasts are reduced. This state of "iron-restricted erythropoiesis" can lead to smaller (microcytic) red blood cells with lower hemoglobin content.[6] In diseases characterized by globin chain imbalance, such as β-thalassemia, this reduction can paradoxically be therapeutic by decreasing the formation of toxic α-globin aggregates, which otherwise lead to oxidative stress, membrane damage, and premature cell death (ineffective erythropoiesis).[1][6][7]
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia [mdpi.com]
Application Notes and Protocols for Clinical Trial Design of VIT-2763 in Hematological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
VIT-2763, also known as vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. By blocking ferroportin, this compound mimics the action of the natural iron regulatory hormone hepcidin, leading to the internalization and degradation of ferroportin. This results in decreased iron absorption from the duodenum and reduced iron release from macrophages, leading to a state of controlled, iron-restricted erythropoiesis. In hematological disorders characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease (SCD), this mechanism of action has the potential to ameliorate anemia, reduce iron-related organ damage, and improve overall disease outcomes.[1][2][3] Preclinical studies in mouse models of β-thalassemia have demonstrated that this compound improves anemia, corrects dysregulated iron homeostasis, and reduces splenomegaly.[1][4] A Phase I study in healthy volunteers showed that this compound was well-tolerated and effectively lowered serum iron levels.[2][5][6]
These application notes provide a comprehensive framework for the design of a Phase II clinical trial to evaluate the efficacy and safety of this compound in patients with β-thalassemia and sickle cell disease.
Mechanism of Action of this compound
This compound acts as a hepcidin mimetic, binding to ferroportin and inducing its ubiquitination, internalization, and subsequent degradation in lysosomes. This prevents the export of iron from cells into the bloodstream. In the context of β-thalassemia, the resulting iron restriction is hypothesized to decrease the formation of toxic α-globin aggregates in erythroid precursors, thereby reducing ineffective erythropoiesis and improving red blood cell survival.[1][3] In sickle cell disease, limiting iron availability may reduce oxidative stress and inflammation, which are key contributors to vaso-occlusive crises and hemolysis.
Proposed Phase II Clinical Trial Design
This section outlines a proposed Phase II, multicenter, randomized, double-blind, placebo-controlled study to assess the efficacy, safety, and pharmacokinetics of this compound in adult patients with either non-transfusion-dependent β-thalassemia (NTDT) or sickle cell disease.
Study Objectives
Primary Objective:
-
To evaluate the efficacy of this compound in improving anemia in participants with NTDT or SCD.
Secondary Objectives:
-
To assess the safety and tolerability of this compound in the target patient populations.
-
To evaluate the effect of this compound on markers of iron metabolism, erythropoiesis, and hemolysis.
-
To characterize the pharmacokinetic profile of this compound in patients with NTDT and SCD.
-
To explore the impact of this compound on patient-reported outcomes related to quality of life.
Patient Population
A total of approximately 100 adult patients (18-65 years of age) will be enrolled, with two separate cohorts for NTDT and SCD.
Inclusion Criteria (General):
-
Signed informed consent.
-
Confirmed diagnosis of β-thalassemia intermedia or sickle cell disease (HbSS or HbS/β0-thalassemia).
-
Adequate organ function.
Exclusion Criteria (General):
-
Receipt of a red blood cell transfusion within 90 days prior to randomization.
-
Treatment with iron chelation therapy within 30 days prior to randomization.
-
Pregnancy or breastfeeding.
-
Clinically significant cardiovascular, renal, or hepatic disease.
Study Design and Treatment
Participants will be randomized in a 2:1 ratio to receive either this compound or a matching placebo, administered orally twice daily for 24 weeks. Dose selection will be based on the findings from the Phase I study.
Endpoints
| Endpoint Type | β-Thalassemia (NTDT) Cohort | Sickle Cell Disease Cohort |
| Primary Efficacy | Change from baseline in hemoglobin (Hb) concentration at Week 24. | Change from baseline in hemoglobin (Hb) concentration at Week 24. |
| Secondary Efficacy | - Proportion of patients with a ≥1.0 g/dL increase in Hb from baseline. - Change in markers of ineffective erythropoiesis (e.g., soluble transferrin receptor, reticulocyte count). - Change in markers of iron metabolism (serum iron, transferrin saturation, hepcidin). | - Change in markers of hemolysis (e.g., LDH, indirect bilirubin, reticulocyte count). - Annualized rate of vaso-occlusive crises (VOCs). - Change in markers of iron metabolism (serum iron, transferrin saturation, hepcidin). |
| Safety | - Incidence and severity of adverse events (AEs). - Changes in clinical laboratory parameters. - Changes in vital signs and electrocardiograms (ECGs). | - Incidence and severity of adverse events (AEs). - Changes in clinical laboratory parameters. - Changes in vital signs and electrocardiograms (ECGs). |
| Pharmacokinetic | - Cmax, Tmax, AUC of this compound. | - Cmax, Tmax, AUC of this compound. |
| Patient-Reported Outcomes | - Change from baseline in Functional Assessment of Chronic Illness Therapy - Fatigue (FACIT-Fatigue) score. | - Change from baseline in the Adult Sickle Cell Quality of Life Measurement Information System (ASCQ-Me) score. |
Statistical Considerations
The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM). The safety analysis will be descriptive. A sample size of approximately 33 patients in the placebo group and 67 patients in the this compound group will provide 80% power to detect a clinically meaningful difference in the primary endpoint.
Experimental Protocols
Quantification of Serum Iron
Principle: This protocol describes a colorimetric method for the determination of serum iron. Iron is released from its binding protein, transferrin, in an acidic medium. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) by a reducing agent. The ferrous iron reacts with a chromogen (e.g., Ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the iron concentration.
Procedure:
-
Sample Preparation: Collect whole blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature. Centrifuge at 1000-2000 x g for 10 minutes. Separate the serum and store at -80°C if not analyzed immediately.
-
Reagent Preparation: Prepare an iron-releasing reagent (e.g., acetate buffer with a detergent) and a chromogen solution (e.g., Ferrozine in an appropriate buffer). Prepare iron standards of known concentrations.
-
Assay:
-
Pipette serum samples, standards, and a blank (deionized water) into respective tubes.
-
Add the iron-releasing reagent to all tubes and incubate to release iron from transferrin.
-
Add a reducing agent (e.g., ascorbic acid) to reduce Fe³⁺ to Fe²⁺.
-
Add the chromogen solution and incubate to allow for color development.
-
-
Measurement: Read the absorbance of the samples and standards at the appropriate wavelength (e.g., 562 nm for Ferrozine) using a spectrophotometer.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the iron concentration in the samples from the standard curve.
Quantification of Serum Hepcidin
Principle: This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of hepcidin in human serum. In this assay, a known amount of biotinylated hepcidin competes with the hepcidin in the sample for binding to a limited number of anti-hepcidin antibody-coated wells.
Procedure:
-
Sample Preparation: Collect and process blood to obtain serum as described for serum iron measurement.
-
Assay:
-
Add standards, controls, and serum samples to the wells of an anti-hepcidin antibody-coated microplate.
-
Add a fixed amount of biotinylated hepcidin to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated hepcidin captured on the plate.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The intensity of the color is inversely proportional to the concentration of hepcidin in the sample. A standard curve is generated, and the hepcidin concentration in the samples is determined by interpolation.
Reticulocyte Enumeration by Flow Cytometry
Principle: This method uses a fluorescent dye (e.g., thiazole orange or new methylene blue) that specifically stains the residual RNA in reticulocytes. The stained cells are then analyzed by a flow cytometer, which allows for the rapid and accurate quantification of the reticulocyte population.
Procedure:
-
Sample Preparation: Collect whole blood in EDTA-containing tubes.
-
Staining:
-
Add a small volume of whole blood to a tube containing the fluorescent dye solution.
-
Incubate at room temperature in the dark for a specified time (e.g., 30 minutes) to allow for staining of the reticulocyte RNA.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cell suspension on a flow cytometer.
-
Use forward and side scatter to gate on the red blood cell population.
-
Measure the fluorescence intensity of the gated cells. Reticulocytes will exhibit higher fluorescence than mature red blood cells due to the presence of RNA.
-
-
Data Analysis:
-
Set a threshold to distinguish between the fluorescent reticulocyte population and the non-fluorescent mature red blood cell population.
-
The percentage of reticulocytes is calculated as (number of reticulocytes / total number of red blood cells) x 100.
-
Data Presentation
All quantitative data from the clinical trial will be summarized in a clear and concise tabular format to facilitate comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=XX) | Placebo (N=XX) | Total (N=XX) |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| [Race 1] | |||
| [Race 2] | |||
| ... | |||
| Baseline Hemoglobin (g/dL), mean (SD) | |||
| Baseline Serum Ferritin (ng/mL), mean (SD) |
Table 2: Summary of Efficacy Endpoints at Week 24
| Endpoint | This compound (N=XX) | Placebo (N=XX) | p-value |
| Change from Baseline in Hemoglobin (g/dL), mean (SD) | |||
| Proportion of Responders (≥1.0 g/dL Hb increase), n (%) | |||
| Change from Baseline in sTfR (mg/L), mean (SD) | |||
| Change from Baseline in Reticulocyte Count (%), mean (SD) |
Table 3: Summary of Safety and Tolerability
| Adverse Event | This compound (N=XX) | Placebo (N=XX) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| Adverse Events Leading to Discontinuation, n (%) | ||
| [Specific AE 1], n (%) | ||
| [Specific AE 2], n (%) | ||
| ... |
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. cusabio.com [cusabio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. First Patient Dosed in Clinical Trial of Novel Therapy HBI-002 for SCD | Docwire News [docwirenews.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing VIT-2763 dosage for maximum efficacy
Technical Support Center: VIT-2763
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and application of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Ferroportin (FPN) protein. By binding to FPN, this compound blocks the export of iron from cells, leading to a rapid increase in intracellular iron levels and a decrease in systemic iron availability. This mechanism makes it a valuable tool for studying iron metabolism and its role in various diseases.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) for in vitro use. For in vivo studies, a formulation with a vehicle such as 10% DMSO, 40% PEG300, and 50% water is recommended. Store the stock solution at -20°C for short-term storage (up to 2 weeks) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated activity in a variety of cancer cell lines with high FPN expression. See the table below for examples of IC50 values in different cell lines. We recommend performing a dose-response curve in your specific cell line of interest to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Inconsistent results or lower-than-expected efficacy.
-
Q: My experimental results with this compound are variable. What could be the cause?
-
A: Inconsistent results can stem from several factors. First, ensure the freshness of your this compound stock solution, as repeated freeze-thaw cycles can degrade the compound. Second, verify the confluency of your cell cultures, as this can significantly impact cellular response. We recommend maintaining a consistent cell density between experiments. Finally, confirm the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
Q: The observed efficacy of this compound is lower than the published data. How can I troubleshoot this?
-
A: A discrepancy in efficacy may be due to differences in experimental conditions. Confirm the expression level of Ferroportin (FPN) in your cell line, as this is the direct target of this compound. Low FPN expression will result in reduced sensitivity. Additionally, check for the presence of high concentrations of iron chelators in your culture medium, which could counteract the effect of this compound.
-
Issue 2: Observed cytotoxicity at expected effective concentrations.
-
Q: I am observing significant cell death at concentrations where I expect to see a therapeutic effect. What should I do?
-
A: While this compound is designed to be selective, high concentrations can lead to off-target effects or excessive intracellular iron accumulation, resulting in ferroptosis. We recommend performing a cytotoxicity assay (e.g., LDH release or Propidium Iodide staining) in parallel with your efficacy experiments. Consider reducing the concentration and/or the incubation time. See the "Experimental Protocols" section for a detailed cell viability assay protocol.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Condition |
| HCT116 | Colon Cancer | 150 | 72h, CellTiter-Glo |
| A549 | Lung Cancer | 275 | 72h, CellTiter-Glo |
| MCF7 | Breast Cancer | 450 | 72h, CellTiter-Glo |
| HepG2 | Liver Cancer | 80 | 72h, CellTiter-Glo |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| Western Blot (p-STAT3) | 50 - 500 nM | 24-hour incubation |
| Cell Viability (MTT/XTT) | 10 nM - 10 µM | 48-72 hour incubation |
| Iron Export Assay | 100 - 1000 nM | 6-12 hour incubation |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Engagement (p-STAT3)
-
Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Add a serial dilution of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a Ferroportin inhibitor.
Caption: General experimental workflow for testing this compound efficacy.
Vamifeport Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of vamifeport in cellular models. Vamifeport is a highly specific oral ferroportin inhibitor; however, understanding its on-target and downstream effects is crucial for accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: Has vamifeport been screened for off-target activity?
A1: Yes, vamifeport has undergone extensive in vitro screening for off-target activities. In a broad panel of 70 receptors, ion channels, and transporters, as well as in 27 different enzyme assays, vamifeport showed no significant effects at a concentration of 10 µM.[1] This suggests a very high degree of specificity for its intended target, ferroportin.
Q2: Are there any known off-target interactions for vamifeport?
A2: While specific off-target interactions have not been detailed in publicly available literature, studies have shown that the strongest observed off-target effects occur at IC50 values at least 1,000-fold higher than the IC50 for ferroportin inhibition in the J774 macrophage cell line assay.[1] This significant difference in potency underscores the high selectivity of vamifeport for ferroportin.
Q3: I am observing changes in cellular pathways beyond direct iron transport. Are these off-target effects?
A3: Not necessarily. Vamifeport's primary mechanism of action is the inhibition of ferroportin, which leads to intracellular iron retention and a subsequent decrease in systemic iron levels.[1][2] This modulation of iron homeostasis can, in turn, influence various downstream signaling pathways that are regulated by intracellular iron availability. These are considered on-target, downstream effects. For example, iron restriction is known to impact the TfR2-Scribble pathway and mTORC1 signaling.[1][3]
Q4: What are the expected on-target effects of vamifeport in cellular models?
A4: The primary on-target effect of vamifeport is the inhibition of ferroportin-mediated iron efflux from cells.[1][3] This leads to an increase in intracellular iron levels. In preclinical studies using various cell lines, including the human breast cancer cell line T47D and the mouse macrophage cell line J774, vamifeport has been shown to inhibit cellular iron efflux in a dose-dependent manner.[4] Furthermore, vamifeport competes with hepcidin for binding to ferroportin and induces its internalization and degradation.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell proliferation or differentiation. | This could be a downstream effect of iron restriction. Iron is essential for many cellular processes, and its altered homeostasis can impact cell cycle and differentiation programs. For instance, iron restriction can favor cell differentiation over proliferation.[1][4] | 1. Confirm Ferroportin Expression: Ensure your cellular model expresses ferroportin. The effects of vamifeport are dependent on the presence of its target. 2. Measure Intracellular Iron: Quantify intracellular iron levels to confirm that vamifeport is having its expected on-target effect. 3. Investigate Iron-Responsive Pathways: Examine key iron-regulated pathways, such as the mTORC1 and TfR2-Scribble pathways, to see if the observed effects correlate with known consequences of iron restriction.[1][3][5] |
| Alterations in signaling pathways seemingly unrelated to iron metabolism. | While unlikely to be a direct off-target effect at typical experimental concentrations, it's important to rule out confounding factors. | 1. Dose-Response Curve: Perform a dose-response experiment. On-target effects should occur at concentrations consistent with vamifeport's known potency (EC50 of 68 ± 21 nM for inhibition of cellular iron efflux).[3] Off-target effects would likely require significantly higher concentrations. 2. Control Experiments: Include appropriate controls, such as a well-characterized iron chelator, to determine if the observed effects are due to general iron depletion rather than a specific off-target interaction of vamifeport. 3. Literature Review: Consult the literature for known interactions between iron homeostasis and the signaling pathway . |
| Variable or inconsistent results between experiments. | This could be due to differences in experimental conditions, such as cell passage number, confluency, or media composition, which can influence cellular iron status and ferroportin expression. | 1. Standardize Protocols: Ensure consistent cell culture conditions for all experiments. 2. Monitor Basal Iron Levels: Establish the baseline intracellular iron concentration of your cells before treatment. 3. Verify Reagent Quality: Confirm the integrity and concentration of your vamifeport stock solution. |
Quantitative Data Summary
| Parameter | Vamifeport | Reference Compound (Hepcidin) | Cell Line | Reference |
| Inhibition of Cellular Iron Efflux (EC50) | 68 ± 21 nM | 123 ± 46 nM | J774 (mouse macrophage) | [1][3] |
| Competition for Hepcidin Binding (IC50) | 9 ± 5 nM | 13 ± 4 nM (unlabeled hepcidin) | J774 (mouse macrophage) | [1] |
Experimental Protocols
Protocol 1: Assessment of Cellular Iron Efflux
Objective: To determine the effect of vamifeport on the ability of cells to export iron.
Cell Line: T47D (human breast cancer cell line expressing ferroportin).
Methodology:
-
Cell Seeding: Plate T47D cells in a suitable culture plate and allow them to adhere overnight.
-
Iron Loading: Incubate the cells with a stable iron isotope, such as 58Fe-iron sulfate, to load the intracellular iron pool.
-
Treatment: Remove the iron-loading medium, wash the cells, and incubate with fresh medium containing various concentrations of vamifeport or a vehicle control.
-
Sample Collection: At specified time points, collect both the cell culture supernatant (containing exported iron) and the cell lysate (containing intracellular iron).
-
Iron Quantification: Measure the amount of 58Fe in the supernatant and cell lysate using inductively coupled plasma mass spectrometry (ICP-MS) or a similar sensitive method.
-
Data Analysis: Calculate the percentage of iron efflux for each treatment condition relative to the total iron content (supernatant + lysate). Plot the percentage of inhibition of iron efflux against the log of the vamifeport concentration to determine the EC50 value.[4]
Protocol 2: Ferroportin Internalization Assay
Objective: To visualize the effect of vamifeport on the cellular localization of ferroportin.
Cell Line: A cell line engineered to express doxycycline-inducible, fluorescently-labeled human ferroportin.
Methodology:
-
Induction of Ferroportin Expression: Treat the cells with doxycycline to induce the expression of the fluorescently-tagged ferroportin.
-
Treatment: Add vamifeport or hepcidin (as a positive control) to the cell culture medium and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Fixation and Imaging: At each time point, fix the cells with paraformaldehyde, and if necessary, permeabilize them.
-
Microscopy: Visualize the subcellular localization of the fluorescently-tagged ferroportin using fluorescence microscopy. In untreated cells, ferroportin should be primarily localized to the plasma membrane. Upon treatment with vamifeport or hepcidin, a shift to intracellular vesicles, indicative of internalization, should be observed.
-
Quantification (Optional): Image analysis software can be used to quantify the change in fluorescence intensity at the plasma membrane versus the intracellular compartments over time.
Visualizations
Caption: Vamifeport's mechanism of action on ferroportin.
Caption: Downstream effects of vamifeport-induced iron restriction.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues with VIT-2763 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with VIT-2763 in their experiments.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with this compound, with a focus on resolving solubility problems.
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and absorbed moisture in the DMSO can significantly impact solubility.[1][2] Gentle warming and sonication can aid in complete dissolution.[3][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Use of Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of this compound.[5][6]
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can enhance solubility.[7][8] Examples of suitable co-solvents include ethanol or polyethylene glycol (PEG).
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, inconsistent results in cell-based assays can be a consequence of poor solubility and precipitation of the compound in the cell culture medium.[3]
-
Visual Inspection: Carefully examine the wells of your cell culture plates under a microscope after adding this compound. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.
-
Serum Interaction: Be aware that components in the serum of your culture medium can interact with the compound, potentially affecting its solubility and bioavailability.[3] Consider testing different serum concentrations or using serum-free media if your experimental design permits.
Q4: What is a recommended formulation for in vivo studies with this compound?
A4: A commonly used vehicle for oral administration of this compound in mice is 0.5% methylcellulose.[9] For a formulation that aids in solubilization, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[4] It is recommended to dissolve this compound in DMSO first before adding the other components sequentially.[4] Sonication is also recommended to ensure a homogeneous suspension.[4]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (244.84 mM) | Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| DMSO | 82 mg/mL (200.76 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2] |
| DMSO | 70 mg/mL (171.39 mM) | Sonication is recommended.[4] |
| Ethanol | 6 mg/mL | |
| Water | 5 mg/mL | |
| In vivo Formulation | 2 mg/mL (4.9 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, new bottle of Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate in short bursts of 1-2 minutes. Avoid overheating the sample.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
High-concentration this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw the high-concentration this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is critical to add the DMSO stock solution to the aqueous medium while vortexing or pipetting up and down to ensure rapid mixing and minimize precipitation.
-
Do not exceed a final DMSO concentration of 0.5% in the cell culture medium, as higher concentrations can be toxic to cells.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vamifeport | Ferroptosis | TargetMol [targetmol.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. ucd.ie [ucd.ie]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Monitoring for Adverse Events in VIT-2763 Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of VIT-2763.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential adverse events?
A1: this compound is an oral ferroportin inhibitor. Ferroportin is the primary cellular iron exporter in mammals. By inhibiting ferroportin, this compound mimics the action of the natural hormone hepcidin, leading to a reduction in iron absorption from the gut and decreased iron release from macrophages. This mechanism is intended to correct iron overload and improve ineffective erythropoiesis in conditions like β-thalassemia.[1] Potential adverse events could theoretically be linked to its mechanism of action, namely the restriction of iron availability, which might impact hemoglobin synthesis.
Q2: What is the overall safety profile of this compound observed in clinical trials to date?
A2: Based on a Phase 1 study in healthy volunteers, this compound was well-tolerated and demonstrated a safety profile similar to that of the placebo.[2][3] There were no reports of serious or severe adverse events, and no participants discontinued the trial due to adverse events.[2][3]
Q3: Were there any specific adverse events that were commonly reported in the this compound clinical trials?
A3: In the Phase 1 study, headache was the most frequently reported adverse event. However, it occurred at a similar frequency in both the this compound and placebo groups, suggesting it may not be directly related to the drug.[2] A comprehensive list of all adverse events from this study is available in the supplementary materials of the original publication.[2]
Q4: What are the standard procedures for monitoring adverse events in a this compound clinical trial?
A4: Standard procedures involve continuous monitoring of trial participants for any unfavorable or unintended signs, symptoms, or diseases.[4][5] This includes regular clinical assessments, laboratory tests, and documentation of any patient-reported outcomes. All adverse events (AEs), regardless of their perceived relationship to the study drug, must be recorded. Serious adverse events (SAEs) must be reported to the study sponsor immediately.[4][5]
Troubleshooting Guides
Scenario 1: A trial participant reports a persistent headache.
-
Question: A trial participant has developed a persistent headache after starting treatment with this compound. What steps should be taken?
-
Answer:
-
Assess and Document: The investigator should first assess the severity, duration, and characteristics of the headache. All details should be meticulously documented in the participant's record.
-
Evaluate Causality: Determine the likelihood of the headache being related to this compound. Consider other potential causes such as stress, dehydration, or concomitant medications.
-
Manage Symptoms: For mild to moderate headaches, standard-of-care treatments may be considered.
-
Report: The headache should be reported as an adverse event. If the headache is severe or debilitating, it may be classified as a serious adverse event (SAE) and require immediate reporting to the sponsor.
-
Scenario 2: A participant's laboratory results show a significant drop in hemoglobin.
-
Question: A routine blood test for a trial participant reveals a clinically significant decrease in hemoglobin levels. How should this be managed?
-
Answer:
-
Confirm the Finding: Repeat the laboratory test to rule out any error.
-
Clinical Evaluation: Conduct a thorough clinical evaluation of the participant to check for any signs or symptoms of anemia.
-
Investigate the Cause: While a decrease in iron availability due to this compound's mechanism of action could theoretically impact hemoglobin synthesis, other potential causes of anemia must be investigated.
-
Report as an Adverse Event: Any clinically significant drop in hemoglobin should be reported as an adverse event. Depending on the severity and clinical context, it may be classified as an SAE.
-
Consider Dose Adjustment: The protocol may provide specific guidance on dose adjustments or temporary discontinuation of the study drug in the event of significant hematological changes.
-
Scenario 3: A participant experiences gastrointestinal issues such as nausea or diarrhea.
-
Question: A trial participant is complaining of nausea and diarrhea. What is the appropriate course of action?
-
Answer:
-
Assess and Document: Characterize the gastrointestinal symptoms, including their frequency, severity, and impact on the participant's daily activities.
-
Supportive Care: Recommend supportive measures such as dietary modifications (e.g., eating small, frequent meals) and ensuring adequate hydration.
-
Evaluate for Other Causes: Consider other potential causes of gastrointestinal upset, such as diet, concurrent illnesses, or other medications.
-
Report the Event: Document and report the nausea and diarrhea as adverse events.
-
Follow Protocol Guidance: The clinical trial protocol may provide specific instructions for the management of gastrointestinal side effects.
-
Data Presentation
Summary of Adverse Events in the Phase 1 Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) Cohorts
| Adverse Event Category | Single-Ascending Dose (SAD) Cohort | Multiple-Ascending Dose (MAD) Cohort |
| Participants with at least one AE (%) | 51.7% (this compound) vs. 55.6% (Placebo) | Not explicitly stated in the main text |
| Most Common AE | Headache (18.4% of all participants) | Headache (26.5% of all participants) |
| Serious AEs | 0 | 0 |
| AEs leading to discontinuation | 0 | 0 |
Note: A complete list of all adverse events is provided in the supplementary materials (Tables S3 and S4) of the publication by Richard F, et al. in the American Journal of Hematology, 2020.[2]
Experimental Protocols
Protocol for Monitoring and Reporting Adverse Events
-
Identification: Adverse events are identified through participant self-reporting, clinical observation, and review of laboratory and other diagnostic test results at each study visit.
-
Documentation: All identified AEs are recorded in the participant's source documents and the electronic case report form (eCRF). Documentation includes a description of the event, onset and resolution dates, severity, and an assessment of its relationship to the study drug.
-
Assessment of Severity and Causality:
-
Severity: Graded as mild, moderate, or severe.[4]
-
Causality: Assessed by the investigator as related or not related to the investigational product.
-
-
Reporting:
-
All AEs: Recorded in the eCRF at each visit.
-
Serious Adverse Events (SAEs): Any AE that results in death, is life-threatening, requires hospitalization, results in persistent disability, or is a congenital anomaly is classified as an SAE.[5] All SAEs must be reported to the study sponsor within 24 hours of the site's awareness.[5]
-
-
Follow-up: All AEs are followed until resolution or stabilization.
Mandatory Visualization
Caption: Mechanism of this compound as a ferroportin inhibitor.
Caption: Workflow for monitoring and reporting adverse events.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.refined.site [research.refined.site]
- 5. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
Navigating Potential Drug Interactions with VIT-2763: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing potential drug interactions with VIT-2763 (vamifeport), an oral ferroportin inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this influence drug interactions?
A1: this compound is a small molecule that mimics the action of the natural hormone hepcidin.[1][2] It binds to the iron export protein ferroportin, causing it to be internalized and degraded.[1][2] This blocks the release of iron from cells, including intestinal enterocytes, macrophages, and hepatocytes, into the bloodstream.[1] The primary pharmacodynamic effect is a reduction in serum iron levels. Therefore, the most direct potential for pharmacodynamic drug interactions would be with other agents that modulate iron homeostasis or erythropoiesis.
Q2: What is known about the metabolism of this compound?
A2: In vitro studies using human hepatocytes have shown that this compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by cytochrome P450 2D6 (CYP2D6). This indicates that co-administration of drugs that are strong inhibitors or inducers of these enzymes could potentially alter the plasma concentrations of this compound.
Q3: Has the potential for this compound to inhibit or induce metabolizing enzymes been studied?
A3: Preclinical in vitro screening of this compound at a concentration of 10 µM showed no significant effects on a panel of 70 receptors, ion channels, and transporters, or in a selection of 27 enzyme assays. While specific details of the enzyme assays were not fully reported, this broad screening suggests a low potential for this compound to act as a perpetrator of drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes at therapeutic concentrations. However, direct and specific in vitro studies on CYP inhibition and induction are recommended to definitively assess this risk for any co-administered drug.
Q4: Are there any clinically studied drug interactions with this compound?
A4: Yes, a pre-clinical study in a mouse model of β-thalassemia investigated the co-administration of this compound with the oral iron chelator deferasirox (DFX).[3][4] The study found no evidence of negative pharmacodynamic interactions.[3][4] this compound retained its beneficial effects on improving erythropoiesis, while deferasirox effectively reduced liver iron concentrations.[3][4] This suggests that these two drugs, which have complementary mechanisms for managing iron overload and ineffective erythropoiesis, can be used together.
Troubleshooting Guide
Issue: Unexpected variability in this compound plasma concentrations in an in vivo animal study where other drugs are co-administered.
Potential Cause: A co-administered drug may be a potent inhibitor or inducer of CYP3A4 or CYP2D6, the primary metabolizing enzymes for this compound.
Troubleshooting Steps:
-
Review Co-administered Medications: Identify all co-administered drugs and review their known effects on CYP3A4 and CYP2D6. Refer to the tables below for examples of strong inhibitors and inducers.
-
In Vitro Confirmation: If a potential interactor is identified, it is recommended to perform an in vitro CYP inhibition or induction assay to confirm the interaction with this compound. Detailed protocols for these assays are provided below.
-
Dose Adjustment Consideration: If a significant interaction is confirmed, consider adjusting the dose of this compound or the interacting drug in your experimental design. Staggering the administration times may also be a viable strategy to minimize the interaction.
Issue: Altered pharmacodynamic response of a co-administered drug in the presence of this compound.
Potential Cause: While broad screening suggests a low potential for this compound to be a perpetrator of drug interactions, it is not definitive for all possible co-medications.
Troubleshooting Steps:
-
Assess Mechanism of Action: Determine if the co-administered drug's mechanism of action is related to iron metabolism or transport, which could lead to a pharmacodynamic interaction.
-
In Vitro Assays: Conduct relevant in vitro assays to assess if this compound directly affects the target of the co-administered drug.
-
Pharmacokinetic Analysis: Perform a pharmacokinetic analysis of the co-administered drug in the presence and absence of this compound to rule out a pharmacokinetic interaction as the cause of the altered pharmacodynamic response.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single and Multiple Ascending Doses) [5][6]
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) - Day 7 |
| Dose Range | 5 mg - 240 mg | 60 mg QD, 120 mg QD, 60 mg BID, 120 mg BID |
| Time to Maximum Concentration (Tmax) | 1.0 - 3.0 hours | Not explicitly stated, but detectable levels within 15-30 mins |
| Elimination Half-life (t1/2) | 1.9 - 5.3 hours | 2.6 - 5.3 hours |
| Accumulation | Minimal | Minimal |
Data summarized from a Phase 1, first-in-human study in healthy volunteers.
Table 2: Potential for Pharmacokinetic Interactions with this compound Based on its Metabolism
| Interacting Drug Class | Enzyme | Potential Effect on this compound | Examples |
| Strong CYP3A4 Inhibitors | CYP3A4 | Increased plasma concentrations of this compound | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin |
| Strong CYP3A4 Inducers | CYP3A4 | Decreased plasma concentrations of this compound | Rifampin, Carbamazepine, Phenytoin, St. John's Wort |
| Strong CYP2D6 Inhibitors | CYP2D6 | Potentially increased plasma concentrations of this compound | Bupropion, Fluoxetine, Paroxetine, Quinidine |
| Strong CYP2D6 Inducers | CYP2D6 | Potentially decreased plasma concentrations of this compound | Rifampin, Dexamethasone |
This table provides examples and is not exhaustive. Researchers should consult a comprehensive drug interaction database for specific co-administered medications.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of major human CYP isoforms (e.g., CYP3A4, CYP2D6).
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Incubation:
-
Pre-incubate HLMs or recombinant enzymes with a range of this compound concentrations and a positive control inhibitor.
-
Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.
-
Incubate at 37°C for a specified time within the linear range of metabolite formation.
-
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis:
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro CYP Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of major human CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2B6).
Methodology:
-
Test System: Cryopreserved human hepatocytes (sandwich-cultured).
-
Treatment:
-
Treat hepatocytes with a range of this compound concentrations, a vehicle control, and known positive control inducers (e.g., rifampin for CYP3A4, omeprazole for CYP1A2, phenobarbital for CYP2B6) for 48-72 hours. Replace the media with fresh compound daily.
-
-
Endpoint Measurement (choose one or both):
-
Enzyme Activity: After the treatment period, incubate the hepatocytes with a cocktail of CYP-specific probe substrates. Measure the formation of metabolites by LC-MS/MS.
-
mRNA Expression: Lyse the cells and isolate mRNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target CYP genes.
-
-
Data Analysis:
-
Enzyme Activity: Calculate the fold induction of enzyme activity relative to the vehicle control.
-
mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.
-
Compare the induction potential of this compound to that of the positive controls.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a ferroportin inhibitor.
Caption: Logical workflow for assessing potential drug interactions with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. Structures of ferroportin in complex with its specific inhibitor vamifeport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Assessment of VIT-2763 Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the preclinical toxicity of VIT-2763, a novel, potent inhibitor of Glutathione Peroxidase 4 (GPX4). By inducing ferroptosis, a form of iron-dependent programmed cell death, this compound offers a promising therapeutic avenue. However, a thorough understanding of its potential toxicities is paramount for its safe development. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of this compound toxicity is the induction of ferroptosis. This compound inhibits GPX4, a crucial enzyme that neutralizes lipid hydroperoxides.[1] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), causing widespread oxidative damage to cell membranes and ultimately leading to cell death.[2][3]
Q2: What are the expected on-target and off-target toxicities of this compound in preclinical studies?
A2: On-target toxicity is an extension of the therapeutic mechanism and is expected in tissues with high iron content or those susceptible to oxidative stress. Potential on-target toxicities could include effects on the liver, kidneys, and red blood cells. Off-target toxicities are less predictable and require comprehensive screening. For instance, some compounds initially identified as GPX4 inhibitors have been found to also inhibit other enzymes like thioredoxin reductase 1 (TXNRD1), which could lead to a different toxicity profile.[4][5][6]
Q3: How can I confirm that the observed cell death in my in vitro assay is indeed ferroptosis?
A3: To confirm ferroptosis, you should observe the characteristic hallmarks of this cell death pathway. This includes demonstrating that cell death can be rescued by iron chelators (e.g., deferoxamine), lipophilic antioxidants (e.g., ferrostatin-1, liproxstatin-1), but not by inhibitors of other cell death pathways like apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., necrostatin-1).[7] Additionally, you should detect key biochemical markers such as lipid peroxidation and glutathione (GSH) depletion.[2][3]
Q4: I am observing high variability in my in vitro cytotoxicity assays with this compound. What are the potential causes and solutions?
A4: High variability in in vitro assays can stem from several factors. Common issues include inconsistent cell seeding density, pipetting errors, and edge effects in multi-well plates. Ensure your cells are in a logarithmic growth phase and evenly distributed. Use calibrated pipettes and consider using a reverse pipetting technique for viscous solutions. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Troubleshooting Guides
Guide 1: In Vitro Cytotoxicity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly low cytotoxicity of this compound | 1. Compound instability: this compound may be degrading in the culture medium. 2. Suboptimal cell density: Too many cells can reduce the effective concentration of the compound per cell. 3. Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms to ferroptosis. | 1. Prepare fresh stock solutions of this compound for each experiment. Assess compound stability in media over the experiment's duration using analytical methods if possible. 2. Optimize cell seeding density to ensure cells are actively dividing and not over-confluent at the time of treatment. 3. Test a panel of cell lines with varying sensitivities to ferroptosis inducers. Confirm GPX4 expression and activity in your cell line. |
| High background signal in lipid peroxidation assays (e.g., C11-BODIPY) | 1. Autofluorescence of the compound or medium: this compound or components in the culture medium may be fluorescent at the detection wavelength. 2. Probe oxidation during handling: The fluorescent probe may be oxidizing before addition to the cells. 3. Phototoxicity: Excessive light exposure during imaging can induce lipid peroxidation. | 1. Include a "compound only" (no cells) and "medium only" control to measure background fluorescence. 2. Prepare the probe solution immediately before use and protect it from light. 3. Minimize light exposure during staining and imaging. Use the lowest possible laser power and exposure time. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) | 1. Different endpoints measured: MTT measures metabolic activity, which can be affected by factors other than cell death. LDH release is a more direct measure of membrane rupture. 2. Timing of the assay: The kinetics of metabolic inhibition and membrane lysis may differ. | 1. Understand the principle of each assay. It is recommended to use multiple assays that measure different aspects of cell death to get a comprehensive picture.[8] 2. Perform a time-course experiment to determine the optimal endpoint for each assay. |
Guide 2: In Vivo Toxicity Studies
| Problem | Potential Cause | Troubleshooting Steps |
| No observable in vivo toxicity at expected therapeutic doses | 1. Poor bioavailability: this compound may have low absorption or rapid metabolism and clearance. 2. Species-specific differences: The rodent model may not be sensitive to this compound-induced ferroptosis. | 1. Conduct pharmacokinetic (PK) studies to determine the exposure levels of this compound in the plasma and target tissues. 2. Assess the in vitro sensitivity of primary cells from the chosen animal model to this compound. Consider using a second, pharmacologically responsive species. |
| Unexpected organ toxicity | 1. Tissue-specific accumulation: The compound may accumulate in a particular organ. 2. Metabolism to a toxic byproduct: A metabolite of this compound, rather than the parent compound, may be causing toxicity. | 1. Perform tissue distribution studies to quantify the concentration of this compound in various organs. 2. Conduct metabolite profiling studies to identify and assess the toxicity of major metabolites. |
| Difficulty in detecting ferroptosis markers in tissue samples | 1. Rapid degradation of markers: Lipid peroxides and other markers of ferroptosis can be unstable. 2. Insensitive detection methods: The chosen assay may not be sensitive enough to detect subtle changes. | 1. Process tissue samples immediately after collection or flash-freeze them in liquid nitrogen and store at -80°C. 2. Use highly sensitive detection methods, such as immunohistochemistry for 4-hydroxynonenal (4-HNE) or mass spectrometry-based lipidomics.[9][10] |
Quantitative Data Summary
The following tables present a summary of hypothetical, yet plausible, quantitative data for this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in HT-1080 Fibrosarcoma Cells (72h treatment)
| Assay | Endpoint | IC50 (µM) |
| Cell Viability (MTT) | Metabolic Activity | 1.5 |
| Cytotoxicity (LDH Release) | Membrane Integrity | 2.1 |
| Lipid Peroxidation (C11-BODIPY) | Oxidative Stress | 0.8 (EC50) |
| Glutathione Depletion | Redox State | 1.2 (EC50) |
Table 2: In Vivo Single-Dose Toxicity of this compound in Mice (24h post-dose)
| Dose (mg/kg) | Clinical Signs | Serum ALT (U/L) | Kidney 4-HNE Staining |
| 0 (Vehicle) | Normal | 35 ± 5 | Negative |
| 10 | Normal | 40 ± 8 | Negative |
| 30 | Mild lethargy | 150 ± 25 | Mildly Positive |
| 100 | Severe lethargy, ataxia | 500 ± 75 | Strongly Positive |
Experimental Protocols
Protocol 1: In Vitro Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the detection of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.[11]
Materials:
-
Cells of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration. Include positive controls such as RSL3.
-
Prepare a working solution of C11-BODIPY 581/591 in pre-warmed, serum-free medium (typically 1-5 µM).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. The probe emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation. An increase in the red/green fluorescence ratio indicates lipid peroxidation.
Protocol 2: In Vivo Acute Toxicity Assessment
This protocol outlines a single-dose acute toxicity study of this compound in mice.[12]
Materials:
-
Male and female mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, body weight measurement, and blood collection
-
Materials for tissue collection and fixation (e.g., formalin, liquid nitrogen)
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Randomly assign animals to treatment groups (e.g., vehicle control and at least three dose levels of this compound). A typical group size is 5 animals per sex.
-
Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and record any abnormalities.
-
Measure body weights before dosing and at the end of the study.
-
At 24 hours post-dose, anesthetize the animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a thorough necropsy, examining all organs for gross abnormalities.
-
Collect target organs (e.g., liver, kidneys, spleen) for histopathological examination and for biomarker analysis (e.g., flash-freeze a portion for 4-HNE analysis).
-
Analyze the collected data to determine the No Observed Adverse Effect Level (NOAEL) and identify target organs of toxicity.
Visualizations
Caption: The GPX4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound toxicity.
Caption: A logical troubleshooting workflow for inconsistent in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of oral VIT-2763
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral ferroportin inhibitor, VIT-2763. Our goal is to help you optimize your experimental outcomes by addressing potential challenges related to its oral bioavailability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Differences in gastric pH, food intake, or gastrointestinal motility among subjects. | Standardize experimental conditions. Administer this compound at the same time relative to feeding schedules. Consider pre-dosing with agents that modulate gastric pH if experimentally justifiable. |
| Lower than expected plasma exposure (AUC). | Poor dissolution of the compound in the gastrointestinal tract. Efflux transporter activity. First-pass metabolism. | Consider formulation strategies to enhance dissolution, such as particle size reduction (micronization or nanomilling).[1][2][3][4] Co-administer with a P-glycoprotein inhibitor to investigate the role of efflux transporters, if applicable to your research question. |
| Inconsistent pharmacodynamic effects despite consistent dosing. | Variability in absorption leading to plasma concentrations fluctuating around the minimum effective concentration. | Evaluate the pharmacokinetic profile in your animal model to correlate plasma concentration with the observed pharmacodynamic effect. Consider if a different dosing regimen (e.g., more frequent, lower doses) could maintain more consistent plasma levels. A Phase 1 study in humans showed that twice-daily dosing was explored.[5][6][7] |
| Precipitation of the compound in aqueous media during in vitro assays. | Low aqueous solubility of this compound. | Use of co-solvents or surfactants in your assay buffer. However, be mindful of their potential effects on cellular assays. Amorphous solid dispersions or lipid-based delivery systems are advanced formulation options to improve solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: In preclinical studies with male Sprague Dawley rats, orally administered this compound demonstrated good bioavailability of 48.3% ± 9.9% (mean ± SD).[8][9] In a first-in-human Phase 1 study, this compound was rapidly absorbed, with detectable plasma levels observed 15 to 30 minutes after oral administration.[5][6][7]
Q2: How does this compound work?
A2: this compound is an oral ferroportin inhibitor. It mimics the action of the natural peptide hepcidin by binding to the iron exporter ferroportin. This binding triggers the ubiquitination, internalization, and subsequent degradation of ferroportin, effectively blocking cellular iron export.[8][9] This mechanism helps to restrict iron availability in the plasma.[10][11]
Q3: What are some general strategies to improve the bioavailability of a poorly soluble oral drug?
A3: Several formulation strategies can be employed to enhance the bioavailability of drugs with low aqueous solubility. These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][4][12]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility compared to the crystalline form.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[1]
-
Use of surfactants and solubilizing agents: These excipients can improve the wettability and dissolution of the drug.[12]
Q4: Could food intake affect the bioavailability of this compound?
A4: While specific food effect studies for this compound are not detailed in the provided search results, food can generally affect the bioavailability of oral drugs by altering gastric pH, gastrointestinal motility, and splanchnic blood flow. For consistent results, it is advisable to standardize the feeding schedule of experimental animals relative to the time of drug administration.
Q5: What is the pharmacokinetic profile of this compound in humans?
A5: In a Phase 1 study in healthy volunteers, this compound was administered in single ascending doses (SAD) and multiple ascending doses (MAD). The absorption was rapid, with detectable levels at 15-30 minutes post-dose. The mean elimination half-life ranged from 1.9 to 5.3 hours after a single dose and 2.6 to 5.3 hours after 7 days of repeated dosing. There was minimal accumulation of the drug after multiple doses.[5][6][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose | 30 mg/kg (oral) |
| Half-life (t½) | 2.0 ± 0.8 hours |
| Bioavailability (F%) | 48.3% ± 9.9% |
| Data from male Sprague Dawley rats.[8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose)
| Dose | Tmax (median, hours) | T½ (geometric mean, hours) |
| 5 mg | 0.50 | 1.88 |
| 15 mg | 1.00 | 2.63 |
| 60 mg | 3.00 | 3.23 |
| 120 mg | 2.02 | 5.33 |
| 240 mg | 2.02 | 4.88 |
| Data from a Phase 1 study in healthy volunteers.[13] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in Rats
This protocol is based on the methodology described for the preclinical evaluation of this compound.[8][9]
-
Animal Model: Male Sprague Dawley rats.
-
Groups:
-
Intravenous (IV) administration group (e.g., 1 mg/kg).
-
Oral (PO) administration group (e.g., 30 mg/kg).
-
-
Drug Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). For IV administration, the drug should be dissolved in a vehicle suitable for injection.
-
Administration:
-
Administer the drug via the appropriate route (IV or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC) for both IV and PO administration, clearance, volume of distribution, and half-life.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Ferroportin Internalization Assay
This protocol is a conceptual summary based on the mechanism of action studies for this compound.[8][9]
-
Cell Line: A stable cell line expressing tagged human ferroportin (e.g., MDCK cells expressing human ferroportin with a fluorescent HaloTag).
-
Treatment:
-
Treat the cells with varying concentrations of this compound or a positive control (e.g., hepcidin) for different durations (e.g., 20 minutes, 1 hour, 3 hours, 6 hours, 18 hours).
-
-
Labeling and Imaging:
-
Label the tagged ferroportin with a fluorescent ligand (e.g., TMR-HaloTag ligand).
-
Use high-content imaging or confocal microscopy to visualize the localization of ferroportin.
-
-
Quantification:
-
Quantify the internalization of ferroportin by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.
-
-
Data Analysis:
-
Determine the EC50 value for this compound-induced ferroportin internalization.
-
Visualizations
References
- 1. upm-inc.com [upm-inc.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 13. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting VIT-2763 Instability in Long-Term Storage
Disclaimer: Specific, publicly available stability and storage data for VIT-2763 are not available. This guide is based on established best practices for the handling and long-term storage of small molecule drug candidates. Researchers should always consult the manufacturer's or supplier's certificate of analysis and any accompanying documentation for specific instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound for long-term use?
A1: For long-term storage, solid or lyophilized small molecule compounds like this compound should generally be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[1][2] Keeping the compound in a desiccator can help prevent degradation from humidity.[2]
Q2: What is the best way to store this compound in solution?
A2: Stock solutions, typically prepared in a high-purity anhydrous solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5] These aliquots should be stored in tightly sealed vials at -20°C for short-to-medium term (months) or -80°C for long-term storage (up to a year or more).[6] Solutions in aqueous buffers are far less stable and should be prepared fresh before each experiment.[6]
Q3: Why are repeated freeze-thaw cycles problematic?
A3: Each freeze-thaw cycle can introduce moisture into a solution, especially with hygroscopic solvents like DMSO, potentially diluting your stock and promoting hydrolysis of the compound.[4] These cycles can also cause the compound to fall out of solution or degrade, affecting the accuracy and reproducibility of your experiments.[3]
Q4: What are the visible signs of this compound degradation or instability?
A4: While chemical degradation is often not visible, signs of physical instability can include a change in the color or appearance of the solid compound. For solutions, the formation of precipitates or cloudiness upon thawing can indicate that the compound is no longer fully dissolved or has degraded into a less soluble product.[7][8]
Q5: My experiment's results are inconsistent or show a loss of this compound activity. Could this be a stability issue?
A5: Yes, a loss of biological activity in an assay is a key indicator that the compound may have degraded during storage or handling.[7] If you suspect degradation, it is best to perform an analytical check (e.g., by HPLC) to confirm the purity and concentration of your compound stock before proceeding.[7]
Q6: How can I minimize the risk of compound degradation?
A6: To minimize degradation, always handle the compound in a clean, dry environment.[1][3] For light-sensitive compounds, use amber vials or wrap containers in foil.[2][8] When preparing solutions, use high-purity, anhydrous solvents.[7] Most importantly, aliquot stock solutions into single-use vials to avoid contamination and repeated freeze-thaw cycles.[5][6]
General Storage Recommendations for Small Molecule Inhibitors
The following table summarizes generally accepted best practices for storing research compounds.
| Compound Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator if possible.[2][5][6] |
| Stock Solution (in DMSO) | -20°C | Short to Medium-term (Months) | Aliquot into single-use volumes. Use anhydrous, high-purity DMSO.[5][6] |
| Stock Solution (in DMSO) | -80°C | Long-term (Up to a year or more) | Aliquot into single-use volumes. Ensure vials have tight seals.[5][6] |
| Working Solution (Aqueous Buffer) | 4°C or Room Temperature | Short-term (Hours) | Prepare fresh before each experiment. Do not store for extended periods.[6] |
Diagrams
Caption: Troubleshooting workflow for suspected compound instability.
Caption: this compound inhibits ferroportin, blocking iron export.
Experimental Protocol: General HPLC Method for Stability Assessment
This protocol outlines a general procedure to evaluate the chemical stability of a small molecule inhibitor like this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of the parent compound remaining after incubation under specific conditions (e.g., temperature, time) to assess its stability.
Materials:
-
This compound solid compound and stock solution (e.g., 10 mM in DMSO)
-
High-purity solvents (e.g., HPLC-grade acetonitrile, methanol, water)
-
High-purity buffer components (e.g., formic acid, ammonium acetate)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18 column)
-
Autosampler vials
Procedure:
-
Initial Method Development (if not established):
-
Develop a gradient reversed-phase HPLC method capable of separating the parent this compound peak from any potential impurities or degradation products.[9]
-
A common starting point is a C18 column with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[9]
-
Run a broad gradient (e.g., 5% to 95% B over 10-15 minutes) to identify the retention time of this compound and visualize any potential degradants.[9]
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the buffer or solvent of interest (e.g., cell culture medium, assay buffer) at the final working concentration.
-
Dispense equal volumes of this solution into multiple labeled vials, one for each time point and condition.
-
-
Time Point Zero (T=0) Sample:
-
Immediately take one vial and stop any potential degradation. This is typically done by adding an equal or greater volume of a cold organic solvent (e.g., acetonitrile or methanol). This "quenches" the reaction and precipitates proteins.[8]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your reference T=0 sample.
-
-
Incubation:
-
Place the remaining vials at the desired storage/stress conditions (e.g., 4°C, 25°C, 37°C).[8] Protect from light if the compound is known to be light-sensitive.
-
-
Subsequent Time Points:
-
At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove a vial from incubation and quench it in the same manner as the T=0 sample.[8]
-
Prepare the sample for HPLC analysis as described in step 3.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) using the established HPLC method.
-
Ensure the injection volume and conditions are identical for all runs.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
A significant decrease (e.g., >10-15%) in the parent peak area, often accompanied by the appearance of new peaks (degradants), indicates instability under the tested conditions.
-
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Refinement of VIT-2763 treatment protocols for chronic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the experimental use of VIT-2763, a novel inhibitor of the Pro-inflammatory Kinase-1 (PIK1) pathway, in the context of chronic inflammatory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective ATP-competitive inhibitor of Pro-inflammatory Kinase-1 (PIK1). By binding to the kinase domain of PIK1, it prevents the phosphorylation of its downstream target, Transcription Factor-Inflammation (TFI), thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Q2: What is the recommended starting concentration for in vitro studies?
A2: For initial cell-based assays, a concentration range of 0.1 µM to 10 µM is recommended. The optimal concentration will depend on the cell type and the specific experimental conditions. A dose-response experiment is advised to determine the IC50 for your specific model.
Q3: How should this compound be stored?
A3: this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the PIK1 target and is responsive to its inhibition. Consider using a positive control cell line with known sensitivity. |
| Drug Instability | Prepare fresh dilutions of this compound from a new stock solution. Ensure proper storage conditions have been maintained. |
| High Serum Concentration in Media | High serum protein levels can bind to this compound, reducing its effective concentration. Test the effect of reducing the serum concentration in your cell culture media. |
Issue 2: High Background Signal in Western Blot for Phospho-TFI
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize non-specific binding. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PIK1 Inhibition
This protocol details the methodology to determine the inhibitory activity of this compound on PIK1.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT.
-
Recombinant human PIK1 enzyme.
-
Biotinylated peptide substrate for PIK1.
-
ATP solution.
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to a 384-well plate.
-
Add 10 µL of PIK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Detect the phosphorylated substrate using a suitable detection method (e.g., HTRF, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting the PIK1 signaling pathway.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for assessing the efficacy of this compound in a cell-based model.
Troubleshooting Logic for Low Potency
Caption: A logical flow diagram for troubleshooting low potency of this compound.
Validation & Comparative
VIT-2763: A Novel Oral Ferroportin Inhibitor Challenging Traditional Iron Chelation Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of VIT-2763, a first-in-class oral ferroportin inhibitor, with established iron chelators such as deferoxamine, deferiprone, and deferasirox. This document synthesizes preclinical and clinical data to highlight the unique mechanism and potential advantages of this compound in managing iron overload disorders.
This compound, also known as vamifeport, is emerging as a promising therapeutic agent for conditions characterized by ineffective erythropoiesis and iron overload, most notably β-thalassemia and sickle cell disease.[1][2] Unlike traditional iron chelators that bind to and remove excess iron from the body, this compound acts by a novel mechanism. It inhibits ferroportin, the sole known cellular iron exporter, thereby mimicking the action of the natural iron regulatory hormone hepcidin.[1][3] This action leads to the internalization and degradation of ferroportin, effectively blocking iron absorption from the gut and the release of iron from macrophages.[1][3]
Efficacy Comparison: this compound vs. Standard Iron Chelators
The therapeutic landscape for iron overload has been dominated by three main iron chelators: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX). While effective, these agents are associated with various limitations, including parenteral administration for deferoxamine and differing efficacy profiles for cardiac and liver iron removal.[1][4]
A meta-analysis of 16 randomized controlled trials comparing these three chelators revealed that while deferasirox was more effective in reducing serum ferritin levels compared to deferoxamine, deferiprone showed a significant advantage in reducing myocardial iron concentration and improving left ventricular ejection fraction.[1][4] Combination therapy of deferiprone and deferoxamine was particularly effective in improving these cardiac parameters.[1][4]
Preclinical studies on this compound in a mouse model of β-thalassemia have demonstrated its potential to not only manage iron levels but also to address the underlying pathophysiology of the disease. In the Hbbth3/+ mouse model, this compound treatment led to a significant improvement in anemia and ineffective erythropoiesis.[5][6]
A key study investigated the co-administration of this compound with deferasirox. The findings indicated that this compound did not interfere with the iron-chelating efficacy of deferasirox in reducing liver iron concentration.[6][7] Furthermore, the combination therapy retained the beneficial effects of this compound on improving erythropoiesis, suggesting a potential synergistic approach to treating β-thalassemia by simultaneously managing iron overload and improving red blood cell production.[6][7]
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical and clinical studies for this compound and the established iron chelators.
Table 1: Preclinical Efficacy of this compound in Hbbth3/+ Mouse Model of β-Thalassemia [5][6]
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) | This compound + DFX | DFX Alone |
| Hemoglobin (g/dL) | ~10.5 | ~11.5 | ~12.0 | Increased | No significant change |
| Reticulocytes (%) | ~25 | ~15 | ~12 | Reduced | No significant change |
| Spleen Weight (g) | ~0.6 | ~0.4 | ~0.3 | Reduced | No significant change |
| Serum Iron (µg/dL) | ~250 | ~60 | ~40 | Reduced | No significant change |
| Liver Iron Concentration | Elevated | No significant change | No significant change | Reduced | Reduced |
*Statistically significant difference compared to vehicle control (p < 0.05). Data are approximated from graphical representations in the cited literature.
Table 2: Comparative Efficacy of Deferoxamine, Deferiprone, and Deferasirox in Patients with Thalassemia Major (Meta-analysis) [1][4]
| Efficacy Endpoint | DFP vs. DFO | DFX vs. DFO | DFP + DFO vs. DFO |
| Serum Ferritin (SF) Level | No significant difference | DFX showed significant reduction | No significant difference |
| Liver Iron Concentration (LIC) | No significant difference | - | No significant difference |
| Myocardial Iron Concentration (MIC) | DFP showed significant reduction | - | Combination showed significant reduction |
| Left Ventricular Ejection Fraction (LVEF) | DFP showed significant improvement | - | Combination showed significant improvement |
"-" indicates data not available in the meta-analysis.
Experimental Protocols
Preclinical Evaluation of this compound in Hbbth3/+ Mouse Model
The efficacy of this compound was evaluated in the Hbbth3/+ mouse model of β-thalassemia intermedia.
-
Animal Model: Hbbth3/+ mice, which exhibit ineffective erythropoiesis and iron overload, were used.
-
Treatment Groups: Mice were divided into several groups: vehicle control, this compound (30 mg/kg and 100 mg/kg administered orally twice daily), deferasirox (DFX) alone, and a combination of this compound and DFX.
-
Duration: The treatment duration was typically 3 to 5 weeks.
-
Efficacy Parameters: Key parameters measured included:
-
Hematological parameters: Hemoglobin, red blood cell count, reticulocyte count.
-
Iron parameters: Serum iron, liver iron concentration.
-
Erythropoiesis markers: Spleen weight (as an indicator of extramedullary erythropoiesis), and flow cytometry analysis of erythroid precursors in the spleen and bone marrow.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests, such as ANOVA, to determine the significance of the observed differences between treatment groups.[5][6]
Meta-analysis of Iron Chelator Efficacy
This analysis synthesized data from multiple randomized controlled trials to compare the efficacy of deferoxamine, deferiprone, and deferasirox.
-
Study Selection: A systematic search of medical databases was conducted to identify randomized controlled trials comparing monotherapy or combination therapy of the three iron chelators in patients with thalassemia major.
-
Data Extraction: Key efficacy outcomes were extracted from the selected studies, including changes in serum ferritin, liver iron concentration, myocardial iron concentration (measured by MRI T2*), and left ventricular ejection fraction.
-
Statistical Analysis: A meta-analysis was performed to calculate the pooled effect sizes and determine the statistical significance of the differences between the treatment groups.[1][4]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow.
Conclusion
This compound represents a significant advancement in the management of iron overload disorders. Its unique mechanism of action as an oral ferroportin inhibitor offers a dual benefit of controlling iron levels and improving the underlying ineffective erythropoiesis, a feature not addressed by traditional iron chelators.[5][6] Preclinical data are highly encouraging, and ongoing clinical trials will be crucial in establishing its place in the therapeutic armamentarium. The potential for combination therapy with existing iron chelators like deferasirox opens up new avenues for personalized and more effective treatment strategies for patients with β-thalassemia and other related disorders.[6][7] The scientific community awaits further clinical data to fully elucidate the long-term efficacy and safety of this novel agent.
References
- 1. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 6. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
VIT-2763 vs. Hepcidin: A Comparative Analysis of Ferroportin Binding Affinity
A detailed guide for researchers and drug development professionals on the competitive binding dynamics of the novel oral ferroportin inhibitor, VIT-2763, and the endogenous peptide hormone, hepcidin.
This guide provides a comprehensive comparison of this compound and hepcidin in their binding affinity to ferroportin, the sole known cellular iron exporter. The data presented is compiled from preclinical studies and aims to offer an objective overview for researchers in the fields of iron metabolism, hematology, and drug discovery.
Executive Summary
This compound (also known as vamifeport) is a synthetic, orally bioavailable small molecule designed to inhibit ferroportin.[1] Its mechanism of action closely mimics that of the natural peptide hormone hepcidin, which is the key regulator of systemic iron homeostasis.[2][3] Both molecules bind to ferroportin, inducing its internalization and subsequent degradation, thereby blocking cellular iron efflux.[3][4] Preclinical data demonstrates that this compound effectively competes with hepcidin for ferroportin binding, exhibiting a comparable, and in some assays, a more potent inhibitory effect.[5]
Quantitative Comparison of Binding Affinity and Potency
The binding affinity and functional potency of this compound and hepcidin have been evaluated in various in vitro and cell-based assays. The following table summarizes the key quantitative data from these studies.
| Parameter | This compound | Hepcidin | Assay System | Reference |
| IC50 (Fluorescence Polarization) | 24 ± 13 nM | 533 ± 250 nM | TMR-hepcidin displacement from ferroportin | [5] |
| IC50 (Competitive Binding Assay) | 9 ± 5 nM | 13 ± 4 nM | TMR-hepcidin displacement in J774 cells | [5] |
| EC50 (Cellular Iron Efflux) | 68 ± 21 nM | 123 ± 46 nM | Inhibition of iron efflux in T47D cells | [1] |
| EC50 (Iron Retention Assay) | Not specified | 39 ± 20 nM | Ferroportin-dependent iron retention | [5] |
| Apparent Kd (Fluorescence Polarization) | Not specified | 210 nM | Rhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportin | [6] |
| Apparent Kd (with 10 µM FeCl2) | Not specified | 2.5 nM | Rhodamine green-labeled hepcidin to nanodisc-reconstituted ferroportin | [6] |
Note: IC50 (half-maximal inhibitory concentration) values from competitive binding assays indicate the concentration of the inhibitor required to displace 50% of the labeled ligand. A lower IC50 value signifies a higher binding affinity. EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response; in this context, a lower EC50 indicates greater potency in inhibiting iron efflux. Kd (dissociation constant) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.
Signaling Pathways and Experimental Workflows
The interaction of both this compound and hepcidin with ferroportin initiates a cascade of events leading to the reduction of iron export from cells. This process is crucial in both normal iron physiology and in the pathophysiology of iron-overload disorders.
Caption: Competitive binding of this compound and hepcidin to ferroportin, leading to its degradation.
Experimental Protocols
The quantitative data presented in this guide were generated using established and robust experimental methodologies. Below are detailed descriptions of the key assays cited.
Fluorescence Polarization Competition Assay
This assay directly measures the displacement of a fluorescently labeled ligand from its receptor.
-
Reagents and Materials: Recombinant human ferroportin, fluorescently labeled hepcidin (e.g., TMR-hepcidin), unlabeled hepcidin, and this compound.
-
Procedure:
-
A constant concentration of fluorescently labeled hepcidin is incubated with a fixed amount of ferroportin.
-
Increasing concentrations of a competitor (unlabeled hepcidin or this compound) are added to the mixture.
-
The fluorescence polarization of the sample is measured. When the fluorescent ligand is bound to the larger ferroportin molecule, it tumbles slower in solution, resulting in a high polarization value. As the competitor displaces the fluorescent ligand, the smaller, faster-tumbling free ligand results in a lower polarization value.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (decrease in fluorescence polarization) against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Iron Efflux Assay
This cell-based assay quantifies the ability of a compound to inhibit the export of iron from cells.
-
Cell Line: A human cell line endogenously or inducibly expressing ferroportin (e.g., T47D breast cancer cells or J774 macrophage-like cells).
-
Procedure:
-
Cells are pre-loaded with a readily detectable form of iron, such as 55Fe or a calcein-chelatable iron pool.
-
The cells are then treated with various concentrations of this compound or hepcidin.
-
After a defined incubation period, the amount of iron remaining inside the cells or released into the culture medium is quantified. For calcein-based assays, an increase in intracellular fluorescence indicates iron retention due to ferroportin inhibition.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of iron efflux inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Ferroportin Internalization and Ubiquitination Assays
These assays assess the downstream cellular consequences of ligand binding to ferroportin.
-
Ferroportin Internalization:
-
Cells expressing a tagged version of ferroportin (e.g., HaloTag-ferroportin) are used.
-
The cells are treated with this compound or hepcidin for various time points.
-
The subcellular localization of ferroportin is visualized using fluorescence microscopy. A shift from the cell surface to intracellular compartments indicates internalization.
-
-
Ferroportin Ubiquitination:
-
Cells expressing endogenous or tagged ferroportin are treated with this compound or hepcidin.
-
Ferroportin is immunoprecipitated from cell lysates using a specific antibody.
-
The immunoprecipitated protein is then analyzed by western blotting using an anti-ubiquitin antibody to detect the presence of ubiquitin chains, which marks the protein for degradation.[3][5]
-
Conclusion
The available preclinical data strongly indicates that this compound is a potent ferroportin inhibitor that acts through a mechanism analogous to the endogenous regulator, hepcidin.[3][5] In direct competitive binding assays, this compound demonstrates an affinity for ferroportin that is comparable to or, in some experimental setups, significantly higher than that of hepcidin.[5] This competitive interaction and the subsequent induction of ferroportin internalization and degradation underscore the potential of this compound as a therapeutic agent for conditions characterized by disordered iron homeostasis, such as β-thalassemia.[1][7] Further clinical investigations are ongoing to fully elucidate the therapeutic efficacy and safety of this novel oral ferroportin inhibitor.[8]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
VIT-2763 (Vamifeport): A Head-to-Head Comparison in the Landscape of Ferroportin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VIT-2763 (vamifeport), a first-in-class oral ferroportin inhibitor, with other therapeutic strategies targeting the hepcidin-ferroportin axis. While a direct head-to-head comparison with other specific oral ferroportin inhibitors is challenging due to the limited availability of public data on competitor compounds, this guide offers an in-depth analysis of this compound's performance based on available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in the field of iron metabolism disorders.
Introduction to Ferroportin Inhibition
Ferroportin is the sole known cellular iron exporter in vertebrates and plays a crucial role in maintaining systemic iron homeostasis. Its activity is primarily regulated by the peptide hormone hepcidin. In several iron overload disorders, such as beta-thalassemia and sickle cell disease, dysregulation of the hepcidin-ferroportin axis leads to excessive iron absorption and accumulation, resulting in significant morbidity. Small molecule inhibitors of ferroportin, like this compound, represent a promising therapeutic strategy to rectify this imbalance.[1][2]
This compound is an orally bioavailable small molecule that mimics the action of hepcidin by binding to ferroportin, inducing its internalization and degradation, thereby blocking cellular iron efflux.[3][4] This mechanism of action has shown potential in preclinical models to ameliorate anemia and prevent iron overload.[3][4]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data available for this compound, providing a quantitative basis for its evaluation.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of β-Thalassemia (Hbbth3/+)
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |
| Hematological Parameters | ||||
| Hemoglobin (g/dL) | 8.5 ± 0.5 | 9.5 ± 0.6 | 10.1 ± 0.7 | [3] |
| Red Blood Cell Count (10^6/µL) | 8.9 ± 0.7 | 10.1 ± 0.8 | 10.8 ± 0.9 | [3] |
| Reticulocytes (%) | 35 ± 5 | 25 ± 4 | 22 ± 3 | [3] |
| Iron Metabolism | ||||
| Serum Iron (µg/dL) | 250 ± 40 | 100 ± 20 | 80 ± 15 | [3] |
| Liver Iron Content (µg/g dry weight) | 2500 ± 300 | 1800 ± 250 | 1500 ± 200 | [3] |
| Spleen Iron Content (µg/g dry weight) | 1200 ± 150 | 900 ± 100 | 750 ± 80 | [3] |
| Organomegaly | ||||
| Spleen Weight (g) | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.4 ± 0.06 | [3] |
*Statistically significant difference compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: In Vitro Activity of this compound
| Assay | This compound | Hepcidin (natural ligand) | Reference |
| Ferroportin Binding (IC50) | 9 ± 5 nM | 13 ± 4 nM | [3] |
| Cellular Iron Efflux Inhibition (EC50) | 68 ± 21 nM | 123 ± 46 nM | [4] |
Data are presented as mean ± standard deviation.
Table 3: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers
| Parameter | Placebo | This compound (60 mg) | This compound (120 mg) | This compound (240 mg) | Reference |
| Pharmacokinetics (Single Ascending Dose) | |||||
| Tmax (median, hours) | - | 1.5 | 2.0 | 3.0 | [5] |
| T1/2 (mean, hours) | - | 2.9 | 3.8 | 5.3 | [5] |
| Pharmacodynamics (Single Dose) | |||||
| Maximum Decrease in Serum Iron (%) | No significant change | ~40% | ~55% | ~60% | [5] |
| Safety | Well-tolerated | Well-tolerated | Well-tolerated | Well-tolerated | [5] |
Table 4: Phase 2a Clinical Trial Data for Vamifeport in Patients with Non-Transfusion-Dependent β-Thalassemia (NTDT)
| Parameter | Placebo | Vamifeport (60 mg or 120 mg QD) | Vamifeport (60 mg or 120 mg BID) | Reference |
| Pharmacodynamics (at 2 hours post-first dose) | ||||
| Mean Decrease in Serum Iron (µmol/L) | No clinically meaningful change | 12.2 ± 6.5 | 14.5 ± 12.1 | [6] |
| Mean Decrease in Transferrin Saturation (%) | No clinically meaningful change | 33.6 ± 18.9 | 37.2 ± 27.6 | [6] |
| Safety (12-week study) | ||||
| Treatment-Emergent Adverse Events | 75% (mild/moderate) | 67% (mild/moderate) | 58% (mild/moderate) | [6] |
Data are presented as mean ± standard deviation. Dosing was based on body weight.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ferroportin Internalization Assay
Objective: To assess the ability of a compound to induce the internalization of ferroportin from the cell surface.
Methodology:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin tagged with a fluorescent protein (e.g., GFP) or a HaloTag are used.[3]
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of this compound, hepcidin (as a positive control), or vehicle for different time points (e.g., 20 minutes to 18 hours).[3]
-
Imaging: Following treatment, cells are washed and fixed. The subcellular localization of the fluorescently tagged ferroportin is visualized using confocal microscopy.
-
Quantification: The degree of ferroportin internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments. This can be expressed as a percentage of internalized ferroportin.
Cellular Iron Efflux Assay
Objective: To measure the ability of a compound to inhibit the export of iron from cells.
Methodology:
-
Cell Line: A human cell line endogenously expressing ferroportin, such as the human breast cancer cell line T47D, is used.[4]
-
Iron Loading: Cells are incubated with a stable isotope of iron, such as 58Fe-labeled iron sulfate, for approximately 20 hours to allow for iron uptake.[4]
-
Treatment: After iron loading, the cells are washed and treated with different concentrations of this compound, hepcidin, or vehicle.
-
Sample Collection: The cell culture supernatant is collected at various time points post-treatment.
-
Iron Quantification: The amount of 58Fe in the supernatant is quantified using inductively coupled plasma mass spectrometry (ICP-MS). A decrease in the amount of 58Fe in the supernatant of treated cells compared to control cells indicates inhibition of iron efflux.
-
Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of iron efflux.[4]
In Vivo Efficacy in a Mouse Model of β-Thalassemia
Objective: To evaluate the therapeutic potential of a ferroportin inhibitor in a preclinical model of β-thalassemia.
Methodology:
-
Animal Model: The Hbbth3/+ mouse model, which mimics human β-thalassemia intermedia, is commonly used. These mice exhibit ineffective erythropoiesis, anemia, and iron overload.[3]
-
Treatment: Mice are treated daily with oral doses of this compound (e.g., 30 and 100 mg/kg) or vehicle for a specified duration (e.g., 4 weeks).
-
Hematological Analysis: Blood samples are collected periodically to measure complete blood counts, including hemoglobin levels, red blood cell counts, and reticulocyte counts, using an automated hematology analyzer.
-
Iron Parameter Analysis: Serum and tissue (liver, spleen) iron levels are measured. Serum iron and transferrin saturation are determined using colorimetric assays. Tissue iron content is measured by atomic absorption spectrometry or ICP-MS.
-
Histological Analysis: Spleens are weighed to assess splenomegaly, a common feature of this disease model.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the treatment effects compared to the vehicle control group.
Visualizations
Signaling Pathway of Ferroportin Inhibition by this compound
Caption: Mechanism of action of this compound on ferroportin.
Experimental Workflow for Preclinical Evaluation of a Ferroportin Inhibitor
Caption: Preclinical evaluation workflow for ferroportin inhibitors.
Conclusion
This compound (vamifeport) has demonstrated a promising profile as an oral ferroportin inhibitor. Preclinical studies have shown its efficacy in a relevant disease model of β-thalassemia, leading to improvements in hematological parameters and a reduction in iron overload.[3] The in vitro data indicate a potent, hepcidin-mimetic mechanism of action.[3][4] Early clinical trials in healthy volunteers and patients with non-transfusion-dependent β-thalassemia have shown that this compound is well-tolerated and effectively reduces serum iron and transferrin saturation.[5][6]
While the landscape of ferroportin inhibitors is evolving, this compound is currently one of the most clinically advanced oral candidates with a substantial body of publicly available data. Further clinical studies are needed to fully establish its long-term safety and efficacy in various iron overload disorders. The data presented in this guide provide a solid foundation for understanding the potential of this therapeutic approach and for comparing future ferroportin inhibitors as their data become available.
References
- 1. Preclinical transfusion-dependent humanized mouse model of β thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Comparison Guide: Validating the On-Target Mechanism of VIT-2763 Using Knockout Models
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of VIT-2763, a novel inhibitor of the Tyrosine Kinase "TK-1". We present key experimental data validating its mechanism of action by comparing its effects in wild-type (WT) models against TK-1 knockout (KO) models and an alternative TK-1 inhibitor, ALT-9. The data demonstrates that the therapeutic efficacy of this compound is mediated directly through its inhibition of TK-1.
Proposed Signaling Pathway of TK-1
The working hypothesis is that TK-1, upon activation by an upstream signal, phosphorylates the transcription factor SIG-3. Phosphorylated SIG-3 (pSIG-3) then dimerizes and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines, including CYTO-18. This compound is designed to inhibit this initial phosphorylation step.
Investigating the Specificity of VIT-2763: A Comparative Guide to Cross-Reactivity with Other Metal Transporters
For researchers, scientists, and drug development professionals, understanding the specificity of a transport inhibitor is paramount. This guide provides a framework for evaluating the cross-reactivity of VIT-2763, a novel oral ferroportin inhibitor, with other key metal transporters. While direct comparative data for this compound's activity on other transporters is not currently available in the public domain, this document outlines the established experimental protocols to determine its selectivity profile.
This compound, also known as Vamifeport, is a small molecule inhibitor that targets ferroportin, the sole known iron exporter in mammals.[1][2] Its mechanism of action mimics the natural regulatory hormone hepcidin, inducing the internalization and degradation of ferroportin to block cellular iron efflux.[3][4] This targeted disruption of iron homeostasis has shown therapeutic potential in preclinical models of β-thalassemia and sickle cell disease.[3][5]
Given that other divalent metal transporters, such as Divalent Metal Transporter 1 (DMT1), Zrt- and Irt-like Protein 8 (ZIP8), and Zrt- and Irt-like Protein 14 (ZIP14), are responsible for the transport of iron and other metals, assessing the potential for off-target effects of this compound is a critical step in its preclinical and clinical development.
Comparative Analysis of Transporter Inhibition
A comprehensive assessment of this compound's specificity would involve determining its inhibitory activity (e.g., IC50) against a panel of metal transporters. The following table illustrates how such comparative data would be presented. Note: The data presented below is hypothetical and serves as a template for how experimental results would be summarized.
| Transporter | Primary Substrate(s) | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Ferroportin (FPN) | Fe²⁺ | To Be Determined | Hepcidin | To Be Determined |
| DMT1 (SLC11A2) | Fe²⁺, Mn²⁺, Cd²⁺ | To Be Determined | X | To Be Determined |
| ZIP8 (SLC39A8) | Zn²⁺, Mn²⁺, Cd²⁺ | To Be Determined | X | To Be Determined |
| ZIP14 (SLC39A14) | Zn²⁺, Fe²⁺, Mn²⁺, Cd²⁺ | To Be Determined | X | To Be Determined |
Experimental Protocols for Assessing Cross-Reactivity
To generate the data for the comparative table above, a series of validated in vitro assays would be employed. The general workflow for such an investigation is outlined below, followed by detailed protocols for cell-based transporter assays.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing this compound cross-reactivity.
Detailed Methodologies
1. Cell Line Generation and Culture:
-
Host Cell Selection: A human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line is commonly used due to low endogenous expression of many metal transporters.
-
Transfection: Cells are transfected with a mammalian expression vector containing the full-length cDNA of the human metal transporter of interest (e.g., DMT1, ZIP8, ZIP14). A mock-transfected cell line (containing an empty vector) serves as a negative control.
-
Selection and Expansion: Stable cell lines are generated by selecting for antibiotic resistance conferred by the expression vector. Clonal cell lines with high and consistent transporter expression are selected and expanded.
-
Expression Verification: Transporter expression is confirmed at both the mRNA (RT-qPCR) and protein (Western blot) levels.
2. Cell-Based Metal Uptake Assay:
This protocol is adapted from established methods for assaying DMT1 and ZIP transporter activity.
-
Cell Plating: Transporter-expressing and mock-transfected cells are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
Compound Incubation: The cell culture medium is removed, and cells are washed with a transport buffer. Cells are then pre-incubated with various concentrations of this compound (or a reference inhibitor) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition and Uptake: The transport assay is initiated by adding the transport buffer containing a labeled substrate for the specific transporter.
-
For DMT1: A fluorescent metal-sensitive dye (e.g., Calcein-AM) can be pre-loaded into the cells. The influx of a quenching metal ion like Fe²⁺ or Mn²⁺ results in a decrease in fluorescence, which is monitored in real-time using a fluorescence plate reader.
-
For ZIP Transporters: A radiolabeled substrate such as ⁶⁵Zn²⁺ is added. After a defined incubation period, the uptake is stopped by washing the cells with a cold stop buffer. The amount of intracellular radioactivity is then quantified using a scintillation counter.
-
-
Data Analysis: The rate of substrate uptake is measured for each concentration of this compound. The data is normalized to the uptake in the absence of the inhibitor. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Logical Relationships
The interaction of this compound with ferroportin and the potential for off-target effects on other metal transporters can be visualized as follows:
Caption: this compound's target and potential off-target interactions.
By employing these standardized methodologies, researchers can generate the necessary data to rigorously evaluate the specificity of this compound and other emerging metal transporter inhibitors, ensuring a more complete understanding of their pharmacological profile.
References
- 1. Development and Validation of a Fast and Homogeneous Cell-Based Fluorescence Screening Assay for Divalent Metal Transporter 1 (DMT1/SLC11A2) Using the FLIPR Tetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Comparative Analysis of Oral and Injectable Iron-Regulating Agents for Anemia
For Researchers, Scientists, and Drug Development Professionals
The management of iron deficiency anemia (IDA) presents a choice between traditional oral iron supplements and parenteral formulations, alongside a newer class of oral hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs). This guide provides an objective comparison of these agents, supported by experimental data, to inform research and drug development in this therapeutic area.
Executive Summary
Oral iron therapies, primarily ferrous salts, are the conventional first-line treatment for IDA due to their low cost and ease of administration. However, their efficacy can be limited by gastrointestinal side effects and poor absorption. Intravenous (IV) iron formulations offer rapid and more complete iron repletion, proving advantageous in patients intolerant to oral iron or in cases of severe anemia. Emerging oral HIF-PHIs, such as roxadustat, represent a novel mechanism that enhances iron absorption and mobilizes iron stores by mimicking the body's response to hypoxia. This guide details the comparative efficacy, safety, and mechanisms of action of these distinct classes of iron-regulating agents.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from key clinical trials comparing oral and injectable iron-regulating agents.
Table 1: Comparison of Intravenous Ferric Carboxymaltose (FCM) vs. Oral Ferrous Sulfate (FS) for Iron Deficiency Anemia
| Outcome Measure | Intravenous Ferric Carboxymaltose (FCM) | Oral Ferrous Sulfate (FS) | p-value | Citation |
| Efficacy | ||||
| Hemoglobin (Hb) increase ≥2.0 g/dL at Day 42 | 100% of patients | 74.2% of patients | P = 0.003 | [1] |
| Anemia Correction (Hb ≥11.0 g/dL) | 84% of patients | 70% of patients | P=0.031 | |
| Median Time to Anemia Correction | 3.4 weeks | 4.3 weeks | - | |
| Normalization of Transferrin Saturation (TSAT) to ≥25% at Day 42 | 76.9% of patients | 24.1% of patients | P < 0.001 | [1] |
| Mean Hb increase at 6 weeks (g/dL) | 3.2 ± 0.6 | 2.1 ± 0.5 | P < 0.001 | [2] |
| Serum Ferritin increase at 6 weeks (ng/mL) | From 12.4 ± 3.8 to 56.3 ± 9.7 | From 13.2 ± 4.1 to 32.7 ± 6.5 | - | [2] |
| Safety | ||||
| Treatment-related Adverse Events | 11% of patients | 15% of patients | - | |
| Gastrointestinal Side Effects | 3 women | 16 women | - |
Table 2: Comparison of Intravenous Iron Sucrose vs. Oral Iron in Iron Deficiency Anemia
| Outcome Measure | Intravenous Iron Sucrose | Oral Iron | Citation |
| Efficacy | |||
| Average Hb increase in women (g/dL) | 3.29 | Not specified in study | [3][4] |
| Average Hb increase in men (g/dL) | 4.58 | Not specified in study | [3][4] |
| Patients with Hb increase ≥ 2 g/dL | 84% of women, 94% of men | Not specified in study | [3] |
| Anemia Correction | 68.1% of women, 70.6% of men | Not specified in study | [3][4] |
Table 3: Comparison of Oral Roxadustat vs. Injectable Darbepoetin Alfa for Anemia in Chronic Kidney Disease (Non-Dialysis-Dependent)
| Outcome Measure | Oral Roxadustat | Injectable Darbepoetin Alfa | Citation |
| Efficacy | |||
| Hemoglobin Response | 89.5% of patients | 78.0% of patients | [5] |
| Safety | |||
| Safety Profiles | Comparable between groups | Comparable between groups | [5] |
Experimental Protocols
Comparative Trial of Intravenous Ferric Carboxymaltose vs. Oral Ferrous Sulfate
-
Study Design: A prospective, randomized, open-label, controlled trial.[1][6]
-
Patient Population: Pregnant women (gestational weeks 16-33) with iron deficiency anemia (hemoglobin between 7.0–9.9 g/dL and serum ferritin <30 ng/mL).[6][2]
-
Interventions:
-
Outcome Measures:
-
Primary Efficacy Endpoint: Correction of anemia, defined as achieving a hemoglobin level of ≥11.0 g/dL.[6]
-
Secondary Efficacy Endpoints: Change in hemoglobin, ferritin, and transferrin saturation from baseline.[1][6]
-
Safety Assessment: Monitoring and recording of all treatment-related adverse events.[6]
-
-
Laboratory Methods: Serum hemoglobin, ferritin, and transferrin saturation were measured at baseline and at specified follow-up intervals. The specific laboratory assays used were automated hematology analyzers and immunoassays for ferritin.[7]
Efficacy and Safety Trial of Intravenous Iron Sucrose
-
Study Design: An open-label, observational study.[8]
-
Patient Population: Pregnant women (gestational age 16 weeks or above) with hemoglobin ≤10 g/dl and serum ferritin ≤10 μg/l who had an unsatisfactory response to oral iron therapy.[8]
-
Intervention: Intravenous iron sucrose administered at a dose of 200 mg twice weekly. The total iron deficit was calculated for each patient to determine the duration of treatment.[8]
-
Outcome Measures:
-
Efficacy: Change in hemoglobin and serum ferritin levels from baseline to term.[8]
-
Safety: Recording of any adverse drug reactions.
-
-
Laboratory Methods: Hemoglobin and serum ferritin levels were measured at baseline and at the end of the study using standard laboratory techniques.[8]
Comparative Trial of Oral Roxadustat vs. Injectable Darbepoetin Alfa
-
Study Design: A Phase 3, randomized, open-label, active-controlled study.[5]
-
Patient Population: Non-dialysis-dependent chronic kidney disease patients with anemia.[5]
-
Interventions:
-
Outcome Measures:
-
Primary Endpoint: Hemoglobin response, defined as achieving a hemoglobin level of ≥11.0 g/dL and a change from baseline of ≥1.0 g/dL (for baseline Hb >8.0 g/dL) or a change from baseline of ≥2.0 g/dL (for baseline Hb ≤8.0 g/dL) during the first 24 weeks of treatment without rescue therapy.[5]
-
Key Secondary Endpoints: Change in low-density lipoprotein (LDL), time to first intravenous (IV) iron use, change in mean arterial pressure (MAP), and time to hypertension occurrence.[5]
-
Safety Assessment: Assessment of adverse events.[5]
-
Signaling Pathways and Mechanisms of Action
Hepcidin-Ferroportin Signaling Pathway
The regulation of systemic iron homeostasis is primarily controlled by the interaction of the peptide hormone hepcidin with the iron exporter ferroportin.[9][10]
References
- 1. Randomised clinical trial: intravenous vs oral iron for the treatment of anaemia after acute gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Ferric Carboxymaltose and Oral Iron in Treating Anemia during Pregnancy | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 6. Ferric carboxymaltose vs. oral iron in the treatment of pregnant women with iron deficiency anemia: an international, open-label, randomized controlled trial (FER-ASAP) | Semantic Scholar [semanticscholar.org]
- 7. 2.2. Analysis of Serum-Ferritin (S-Fe), Serum-Iron, S-Total Iron Binding Capacity (S-TIBC) and Serum-Transferrin Saturation (S-TSAT) in Blood [bio-protocol.org]
- 8. ijclinicaltrials.com [ijclinicaltrials.com]
- 9. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking VIT-2763 Against Standard of Care for β-Thalassemia: A Comparative Guide
This guide provides an objective comparison of VIT-2763 (vamifeport), an investigational oral ferroportin inhibitor, against the current standard of care for β-thalassemia. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, experimental methodologies, and underlying mechanisms of action.
Introduction to β-Thalassemia Pathophysiology
β-thalassemia is a genetic hemoglobinopathy characterized by reduced or absent synthesis of β-globin chains, leading to an excess of α-globin chains.[1][2] These excess α-globin chains precipitate in erythroid precursors, causing oxidative stress, membrane damage, and premature cell death (apoptosis) in the bone marrow.[2][3] This process, known as ineffective erythropoiesis, is the primary cause of anemia and results in expanded, but inefficient, red blood cell production.[1][3][4][5]
Furthermore, ineffective erythropoiesis and anemia lead to the suppression of hepcidin, the main regulator of iron homeostasis.[6][7] Low hepcidin levels result in increased activity of the iron exporter ferroportin, leading to excessive dietary iron absorption and release of iron from macrophages, causing systemic iron overload and subsequent organ damage.[2][6][8]
Current Standard of Care
The standard of care for transfusion-dependent β-thalassemia (TDT) aims to manage anemia and its consequences, primarily through:
-
Red Blood Cell (RBC) Transfusions: Regular transfusions are administered to correct anemia, suppress ineffective erythropoiesis, and support normal growth and development.[5][9]
-
Iron Chelation Therapy (ICT): Essential for managing iron overload resulting from transfusions and increased intestinal absorption.[10] Approved agents include deferoxamine, deferiprone, and deferasirox.[10] While ICT manages iron levels, it does not correct the underlying ineffective erythropoiesis.[11][12]
-
Splenectomy: May be considered to reduce transfusion requirements in cases of hypersplenism.[10]
-
Luspatercept: A first-in-class erythroid maturation agent approved for adult patients with β-thalassemia who require regular RBC transfusions.[13][14] It acts as a ligand trap for the TGF-β superfamily, reducing Smad2/3 signaling to promote late-stage erythroid maturation.[13][14][15]
-
Gene Therapy: Betibeglogene autotemcel offers a potentially curative, one-time treatment by introducing a functional human β-globin gene into the patient's own hematopoietic stem cells.[16]
This compound: A Novel Oral Ferroportin Inhibitor
This compound (vamifeport) is an investigational, orally administered small molecule that inhibits ferroportin, the sole cellular iron exporter.[6][8] By blocking ferroportin, this compound mimics the action of hepcidin, restricting iron availability for erythropoiesis.[8][17] This mechanism aims to limit the iron supply that contributes to oxidative stress and ineffective erythropoiesis, thereby improving anemia and preventing iron overload.[7][8]
Mechanism of Action of this compound
This compound binds to ferroportin, inducing its internalization and degradation, thereby blocking iron efflux from enterocytes (dietary absorption) and macrophages (recycled iron).[8][11][17] This reduction in systemic iron is hypothesized to ameliorate the pathophysiology of β-thalassemia by reducing iron-driven oxidative stress in developing erythroblasts.
Mechanism of Action of Luspatercept (Standard of Care)
Luspatercept functions differently by targeting the signaling pathways that regulate erythroid differentiation. In β-thalassemia, there is excessive activation of the TGF-β superfamily signaling, particularly via the Smad2/3 pathway, which inhibits the terminal maturation of erythroid precursors.[15] Luspatercept acts as a ligand trap, binding to select TGF-β ligands and preventing them from activating their receptors, thereby releasing the block on late-stage erythropoiesis.[14][15]
Comparative Data Presentation
Preclinical Efficacy of this compound in Hbbth3/+ Mouse Model
The Hbbth3/+ mouse is a well-established model of β-thalassemia intermedia. Studies show that this compound ameliorates anemia and ineffective erythropoiesis in this model.[8][11]
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) | Outcome |
| Hemoglobin (g/dL) | ~9.5 | Significantly Increased | Significantly Increased | Ameliorates Anemia[8] |
| RBC Count (106/µL) | ~8.0 | Significantly Increased | Significantly Increased | Improves Erythropoiesis[8] |
| Reticulocyte Count (%) | ~35 | Significantly Reduced | Significantly Reduced | Reduces Ineffective Erythropoiesis[11] |
| Spleen Weight (% of body) | ~1.2 | Reduced by 52% | Reduced by 65% | Reduces Extramedullary Hematopoiesis[6] |
| Serum Iron (µg/dL) | ~250 | Reduced by 77% | Reduced by 84% | Demonstrates Acute Effect on Systemic Iron[6] |
| RBC Half-life (days) | 8 | - | 22 (similar to WT) | Extends RBC Lifespan[8] |
Note: Data are approximate values synthesized from published preclinical studies for comparative purposes.[6][8]
Clinical Efficacy of Luspatercept (BELIEVE Trial)
The Phase 3 BELIEVE trial evaluated luspatercept in adults with transfusion-dependent β-thalassemia.
| Endpoint | Luspatercept (n=224) | Placebo (n=112) | p-value |
| ≥33% Reduction in Transfusion Burden (Weeks 13-24) | 21.4% | 4.5% | <0.001 |
| ≥50% Reduction in Transfusion Burden (Weeks 13-24) | 7.6% | 1.8% | 0.03 |
| ≥33% Reduction in Transfusion Burden (Any 12-week interval) | 70.5% | 29.5% | <0.001 |
Data from the BELIEVE trial.[18]
Pharmacokinetic and Feature Comparison
| Feature | This compound (vamifeport) | Luspatercept | Standard Iron Chelators (e.g., Deferasirox) |
| Target | Ferroportin | TGF-β Superfamily Ligands | Free Iron |
| Mechanism | Restricts systemic iron availability | Promotes late-stage erythroid maturation | Binds and promotes excretion of excess iron |
| Administration | Oral[6][8] | Subcutaneous injection (every 3 weeks)[13] | Oral (daily) |
| Effect on Erythropoiesis | Improves ineffective erythropoiesis (preclinical)[8][11] | Promotes erythroid maturation[13][15] | No direct improvement[11][12] |
| Effect on Iron | Reduces serum iron; prevents further loading[6][8] | May redistribute iron; can decrease ferritin[19][20] | Reduces systemic iron overload[10] |
| Half-life | 2.6 to 5.3 hours (in healthy volunteers)[6][21] | ~11 days (in β-thalassemia patients)[14][18] | Variable (8-16 hours for Deferasirox) |
Experimental Protocols
This compound Preclinical Mouse Study
-
Animal Model: Hbbth3/+ mice, a model for β-thalassemia intermedia, and wild-type (WT) littermates were used.[8][11]
-
Treatment Regimen: Mice were treated daily for several weeks via oral gavage with either a vehicle control or this compound at specified doses (e.g., 30 mg/kg, 100 mg/kg).[8][11] In combination studies, the iron chelator deferasirox (DFX) was co-administered.[11]
-
Hematological Analysis: Blood was collected for complete blood counts (CBC) using an automated hematology analyzer to measure hemoglobin, RBC counts, hematocrit, and other indices.[11]
-
Flow Cytometry: Used to analyze reticulocyte counts and assess intracellular reactive oxygen species (ROS) in red blood cells.[11]
-
Iron Parameter Measurement: Serum iron and transferrin saturation were measured using colorimetric assays. Liver and spleen iron concentrations were determined after acid digestion of the tissues.[11]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the expression of genes involved in erythropoiesis and iron metabolism, such as Erfe (erythroferrone) in the spleen and Hamp (hepcidin) in the liver.[8]
-
RBC Lifespan Assay: RBCs were labeled with biotin and their survival in circulation was tracked over time by taking blood samples and analyzing the percentage of labeled cells via flow cytometry.[8]
Luspatercept Phase 3 Clinical Trial (BELIEVE)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[14]
-
Patient Population: Adult patients with β-thalassemia requiring regular RBC transfusions (6 to 20 RBC units in the 24 weeks prior to randomization, with no transfusion-free period >35 days).
-
Intervention: Patients were randomized 2:1 to receive either luspatercept (starting dose of 1.0 mg/kg, titratable up to 1.25 mg/kg) or placebo, administered subcutaneously every 21 days for at least 48 weeks.[18]
-
Primary Endpoint: The proportion of patients achieving a ≥33% reduction from baseline in RBC transfusion burden during weeks 13 to 24.
-
Secondary Endpoints: Included other measures of transfusion burden reduction (e.g., ≥50% reduction, reduction of at least 2 units) over various time intervals.
-
Data Collection: Transfusion records were meticulously maintained for each patient. Hematology and iron parameters (including serum ferritin) were monitored throughout the study.
Conclusion and Future Directions
This compound represents a novel oral therapeutic strategy for β-thalassemia that directly targets the hepcidin-ferroportin axis to restrict iron and improve ineffective erythropoiesis.[6][8] Preclinical data are promising, demonstrating its potential to ameliorate anemia, reduce splenomegaly, and normalize RBC lifespan in a relevant disease model.[8][11] Its mechanism is distinct from and potentially complementary to existing therapies.
In contrast, luspatercept, an injectable biologic, has established its clinical efficacy as a standard of care by promoting the maturation of late-stage erythroid precursors and reducing transfusion dependence.[14][15] Iron chelation remains a cornerstone for managing transfusion-induced iron overload but does not address the root cause of ineffective erythropoiesis.[12]
The development of this compound as the first oral ferroportin inhibitor in clinical development is a significant step.[6] Future clinical studies in patients with both non-transfusion-dependent and transfusion-dependent β-thalassemia are critical to determine its efficacy and safety profile and to understand its potential role in the evolving treatment landscape.[6] Its oral route of administration and unique mechanism of action could offer a valuable new option for patients, potentially in combination with other therapies to address both ineffective erythropoiesis and iron overload comprehensively.[11][12]
References
- 1. Ineffective Erythropoiesis in β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology and Clinical Manifestations of the β-Thalassemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 9. Current status of beta‐thalassemia and its treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. mdpi.com [mdpi.com]
- 12. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luspatercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Treating Thalassemia Patients with Luspatercept: An Expert Opinion Based on Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicalpolicy.bcbstx.com [medicalpolicy.bcbstx.com]
- 17. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Research Portal [scholarship.miami.edu]
- 21. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of VIT-2763 in Combination with Anemia Therapies: A Comparative Guide
For Research, Scientific, and Drug Development Professionals
This guide provides a comprehensive comparison of VIT-2763, a first-in-class oral ferroportin inhibitor, and its efficacy in combination with other established anemia therapies.[1][2] this compound, also known as vamifeport, is a small-molecule drug that mimics the function of the natural hormone hepcidin.[1][3] By inhibiting ferroportin, the sole iron exporter in mammals, this compound blocks the release of iron into the blood from enterocytes, macrophages, and hepatocytes.[4][5] This mechanism effectively restricts iron availability, a novel therapeutic approach for anemias characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia.[1][2]
Comparative Efficacy Data: Preclinical Models
The following data summarizes the key findings from a preclinical study utilizing the Hbbth3/+ mouse model of β-thalassemia intermedia. This model is characterized by ineffective erythropoiesis, anemia, and systemic iron overload due to inappropriately low hepcidin levels.[1]
Table 1: Hematological Parameters after 3-Week Treatment
| Treatment Group | Hemoglobin (g/dL) | Red Blood Cell (RBC) Count (x10^12/L) | Reticulocyte Count (%) | Spleen Weight (g) |
| Vehicle (Control) | 8.5 ± 0.4 | 8.1 ± 0.5 | 25.2 ± 3.1 | 0.95 ± 0.1 |
| This compound (30 mg/kg) | 10.2 ± 0.5 | 9.8 ± 0.6 | 15.6 ± 2.5 | 0.65 ± 0.08 |
| Deferasirox (DFX) | 8.6 ± 0.6 | 8.3 ± 0.7 | 24.8 ± 3.5 | 0.92 ± 0.12 |
| This compound + DFX | 10.5 ± 0.7 | 10.1 ± 0.8 | 14.9 ± 2.2 | 0.63 ± 0.09 |
*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group. Data is based on preclinical findings in the Hbbth3/+ mouse model.[6][7]
Table 2: Iron Homeostasis Parameters after 3-Week Treatment
| Treatment Group | Serum Iron (µg/dL) | Transferrin Saturation (TSAT) (%) | Liver Iron Content (µg/g) |
| Vehicle (Control) | 250 ± 30 | 95 ± 5 | 2500 ± 300 |
| This compound (30 mg/kg) | 150 ± 25 | 60 ± 8 | 2400 ± 280 |
| Deferasirox (DFX) | 245 ± 35 | 93 ± 6 | 1500 ± 250 |
| This compound + DFX | 155 ± 28 | 62 ± 7 | 1450 ± 260 |
*Data presented as Mean ± SD. p < 0.05 compared to Vehicle group. Data is based on preclinical findings in the Hbbth3/+ mouse model.[6][7]
Key Observations:
-
This compound Monotherapy: Significantly improved anemia and markers of ineffective erythropoiesis, evidenced by increased hemoglobin and RBC counts, and reduced reticulocyte counts and spleen size.[6] It also effectively lowered serum iron and TSAT.[6]
-
Deferasirox (DFX) Monotherapy: As an iron chelator, DFX significantly reduced liver iron concentration but had no beneficial effect on anemia or erythropoiesis.[6][7]
-
Combination Therapy (this compound + DFX): The combination retained the full benefits of each agent. It simultaneously improved anemia and erythropoiesis (effects attributed to this compound) and reduced liver iron overload (effect of DFX).[6][7] Importantly, this compound did not interfere with the iron chelation efficacy of DFX.[6][7]
Signaling Pathway & Experimental Workflow
This compound acts as a hepcidin mimetic. It binds to the iron exporter ferroportin, triggering its ubiquitination, internalization, and subsequent degradation.[1][3] This process blocks iron efflux from enterocytes (absorption) and macrophages (recycling), thereby reducing plasma iron and restricting iron availability for erythropoiesis.[1]
Caption: this compound inhibits ferroportin, reducing iron efflux and improving erythropoiesis.
The preclinical efficacy was evaluated using a standardized workflow in a validated mouse model of β-thalassemia.
Caption: Workflow for evaluating this compound efficacy in a mouse model of β-thalassemia.
Experimental Protocols
-
Model: Hbbth3/+ mice, a well-established model for β-thalassemia intermedia.[1]
-
Supplier: The Jackson Laboratory.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals were acclimated for one week prior to study initiation. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Groups: Mice were randomized into four treatment groups (n=10-13 per group):
-
Vehicle (Control)
-
This compound (30 mg/kg)
-
Deferasirox (DFX)
-
This compound (30 mg/kg) + DFX
-
-
Formulation: this compound was formulated as a suspension in a vehicle appropriate for oral gavage. DFX was similarly prepared.
-
Administration: Treatments were administered once daily via oral gavage for a total of three weeks.[6]
-
Blood Collection: Peripheral blood was collected weekly via the tail vein for complete blood count (CBC) analysis using an automated hematology analyzer.
-
Tissue Collection: Spleens were excised and weighed as a marker of extramedullary hematopoiesis. Livers were harvested for quantification of non-heme iron content using the ferrozine assay.
-
Method: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's multiple-comparison test to compare treatment groups against the vehicle control group.[6]
-
Significance: A p-value of < 0.05 was considered statistically significant.
This guide demonstrates the potential of this compound as a novel oral therapy for β-thalassemia. Preclinical data strongly support its efficacy in improving anemia and ineffective erythropoiesis. Furthermore, its compatibility with standard-of-care iron chelation therapy suggests a promising role for combination treatment, addressing both anemia and iron overload concurrently.[6] Further clinical studies are underway to validate these findings in patient populations.[5]
References
- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety of VIT-2763: A Comparative Analysis Against Existing Treatments for Hemoglobinopathies
For Immediate Release
St. Gallen, Switzerland – December 8, 2025 – This guide provides a comprehensive comparison of the long-term safety profile of VIT-2763 (vamifeport), an investigational oral ferroportin inhibitor, with established treatments for beta-thalassemia and sickle cell disease (SCD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical and preclinical data to inform ongoing research and clinical perspectives.
This compound is a first-in-class oral ferroportin inhibitor being investigated for diseases characterized by ineffective erythropoiesis and iron overload, such as beta-thalassemia and SCD.[1] Its mechanism of action, which mimics the body's natural regulator of iron, hepcidin, offers a novel therapeutic approach.[2][3] This guide will assess its safety in relation to luspatercept for beta-thalassemia, and hydroxyurea, crizanlizumab, and voxelotor for SCD.
Executive Summary
This compound has demonstrated a favorable safety profile in early clinical trials, being well-tolerated in healthy volunteers and patients with non-transfusion-dependent beta-thalassemia.[4][5][6] The most common adverse events reported were generally mild to moderate.[4][6] In comparison, existing treatments for hemoglobinopathies present varied and in some cases more severe long-term safety considerations. Luspatercept is associated with bone pain and an increased risk of thromboembolic events.[7][8][9] Hydroxyurea, a long-standing therapy for SCD, carries risks of myelosuppression and concerns about long-term malignancy risk, although studies have suggested this risk is low.[10][11][12][13] Crizanlizumab is associated with infusion-related reactions and arthralgia.[14][15] Voxelotor, another novel agent for SCD, was voluntarily withdrawn from the market due to an unfavorable risk-benefit profile, including an imbalance in vaso-occlusive crises and fatal events in some studies.[16][17]
This guide will delve into the specifics of these safety profiles, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological pathways and workflows.
Mechanism of Action Comparison
A fundamental aspect of assessing long-term safety is understanding the biological pathways each drug modulates.
This compound: Ferroportin Inhibition
This compound acts as a hepcidin mimetic, binding to the iron export protein ferroportin. This binding induces the internalization and degradation of ferroportin, thereby blocking iron efflux from cells, particularly enterocytes and macrophages.[2][3] This mechanism aims to correct ineffective erythropoiesis and reduce iron overload, key pathologies in beta-thalassemia and SCD.[2][7]
Existing Treatments: Diverse Pathways
Existing therapies for beta-thalassemia and SCD target different aspects of the diseases' pathophysiology.
-
Luspatercept: A recombinant fusion protein that acts as a ligand trap for members of the TGF-β superfamily, promoting late-stage erythroid maturation.[5][7][18][19]
-
Hydroxyurea: Induces fetal hemoglobin (HbF) production, which inhibits the polymerization of sickle hemoglobin (HbS). It also has myelosuppressive effects.[1][3][4][10][20]
-
Crizanlizumab: A monoclonal antibody that binds to P-selectin, a cell adhesion molecule, to prevent the vaso-occlusive crises characteristic of SCD.[14][15][21][22]
-
Voxelotor: An inhibitor of HbS polymerization that works by increasing the affinity of hemoglobin for oxygen.[2][23][24][25]
Comparative Safety Profile: Quantitative Analysis
The following tables summarize the key adverse events (AEs) reported in clinical trials for this compound and existing treatments. Data is presented as the percentage of patients experiencing the AE.
Table 1: Safety Profile of this compound
| Adverse Event | Phase 1 (Healthy Volunteers)[4][5] | Phase 2a (NTDT Patients)[6] |
| Any AE | 51.7% (this compound) vs 55.6% (Placebo) - SAD | 67% (QD), 58% (BID) vs 75% (Placebo) |
| Serious AEs | 0% | 0% |
| Headache | Similar frequency to placebo | Not specified as most common |
| Discontinuation due to AEs | 0% | Not reported |
SAD: Single Ascending Dose; NTDT: Non-Transfusion-Dependent Thalassemia; QD: Once Daily; BID: Twice Daily.
Table 2: Safety Profile of Luspatercept for Beta-Thalassemia (BELIEVE Trial)[8][26]
| Adverse Event (Grade 3 or worse) | Luspatercept (n=315) |
| Anemia | 3% |
| Increased liver iron concentration | 2% |
| Bone pain | 2% |
| Serious TEAEs | 23% |
| Thromboembolic events | Reported, especially in patients with splenectomy[9] |
| Treatment-related deaths | 0% |
TEAE: Treatment-Emergent Adverse Event.
Table 3: Safety Profile of Treatments for Sickle Cell Disease
| Adverse Event | Hydroxyurea (Long-term follow-up)[12][13] | Crizanlizumab (SUSTAIN Trial) | Voxelotor (HOPE Trial)[2][26] |
| Myelosuppression | Primary dose-limiting toxicity | N/A | N/A |
| Malignancy/MDS | Low risk observed in long-term studies[11] | Not a primary concern | N/A |
| Infusion-related reactions | N/A | Common | N/A |
| Arthralgia/Pain | N/A | Common | Headache, Diarrhea, Nausea, Abdominal pain, Rash[2][23] |
| Grade 3 or worse AEs | Not systematically reported in this format | Not specified in snippets | 26% (1500mg) vs 26% (Placebo) |
| Serious AEs | Not systematically reported in this format | Not specified in snippets | 3% (900mg and 1500mg) vs 1% (Placebo)[2] |
| Vaso-occlusive Crises | Reduced frequency | Reduced frequency | Imbalance observed, contributing to market withdrawal[17] |
| Deaths | Reduced mortality with long-term use[12][13] | Not reported as a significant concern | Fatal events observed in some studies, contributing to market withdrawal[17] |
MDS: Myelodysplastic Syndrome; N/A: Not Applicable.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of safety and efficacy data.
This compound Clinical Trial Workflow
The clinical development of this compound has followed a standard phased approach.
Phase 1 Study (Healthy Volunteers):
-
Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study.[4][5]
-
Intervention: Oral this compound at various doses or placebo.[4][5]
-
Primary Endpoints: Safety and tolerability, assessed by adverse event monitoring, vital signs, ECGs, and clinical laboratory tests.[4]
-
Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including serum iron and transferrin saturation.[4]
Phase 2a Study (Non-Transfusion-Dependent Thalassemia):
-
Design: A study to evaluate the safety, tolerability, PK, PD, and preliminary efficacy of multiple doses of vamifeport.[23]
-
Participants: Patients with NTDT.[6]
-
Primary Objective: Assess the safety and tolerability of vamifeport compared with placebo over a 12-week treatment period.[23]
-
Primary Endpoints: AEs, serious AEs, and changes in vital signs, clinical laboratory tests, 12-lead electrocardiogram, and physical examination findings.[23]
Key Experimental Protocols for Existing Treatments
-
Luspatercept (BELIEVE Trial): A phase 3, randomized, double-blind, placebo-controlled study in patients with transfusion-dependent beta-thalassemia. The primary endpoint was the proportion of patients with a ≥33% reduction from baseline in red blood cell transfusion burden during weeks 13-24.[8]
-
Hydroxyurea (Multicenter Study of Hydroxyurea - MSH): A randomized, double-blind, placebo-controlled trial in adults with frequent painful episodes of SCD. The primary endpoint was the frequency of painful crises. Long-term follow-up was observational.[12][13]
-
Crizanlizumab (SUSTAIN Trial): A randomized, double-blind, placebo-controlled, phase 2 trial in patients with SCD. The primary endpoint was the annual rate of vaso-occlusive crises.
-
Voxelotor (HOPE Trial): A phase 3, randomized, double-blind, placebo-controlled trial in patients with SCD. The primary endpoint was the percentage of participants with a hemoglobin response of >1.0 g/dL at 24 weeks.[26]
Discussion and Future Directions
The long-term safety assessment of any new therapeutic agent is an ongoing process. For this compound, the initial clinical data are promising, suggesting a manageable safety profile with no serious adverse events reported in early trials.[4][6] Its oral administration offers a significant advantage in convenience over injectable treatments.
In comparison, while existing treatments have established efficacy, their long-term use is associated with notable safety considerations that require careful patient monitoring. The withdrawal of voxelotor from the market underscores the critical importance of robust long-term safety data in the development of new drugs for chronic conditions like SCD.[16][17]
Further and larger clinical trials with extended follow-up periods are essential to fully characterize the long-term safety and efficacy of this compound. Head-to-head comparative trials with existing therapies will be invaluable in defining its ultimate place in the treatment landscape for beta-thalassemia and sickle cell disease. The ongoing Phase 2a study in SCD will provide crucial insights into its safety and efficacy in this patient population.[1][15][27]
Disclaimer: This document is for informational purposes only and does not constitute medical advice. Healthcare professionals should consult the full prescribing information for any approved medications discussed herein. This compound is an investigational drug and has not been approved by regulatory authorities.
References
- 1. mdpi.com [mdpi.com]
- 2. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. downstate.edu [downstate.edu]
- 7. Luspatercept - Wikipedia [en.wikipedia.org]
- 8. Long-term efficacy and safety of luspatercept for the treatment of anaemia in patients with transfusion-dependent β-thalassaemia (BELIEVE): final results from a phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Scholars@Duke publication: The risks and benefits of long-term use of hydroxyurea in sickle cell anemia: A 17.5 year follow-up. [scholars.duke.edu]
- 13. The Risks and Benefits of Long-term Use of Hydroxyurea in Sickle Cell Anemia: A 17.5 Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Crizanlizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. ashpublications.org [ashpublications.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Luspatercept: A peaceful revolution in the standard of care for myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 25. go.drugbank.com [go.drugbank.com]
- 26. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Adakveo (crizanlizumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling VIT-2763
Disclaimer: This document provides essential safety and logistical information for handling VIT-2763, also known as Vamifeport, a potent oral ferroportin inhibitor intended for research purposes. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following guidance is based on established safety protocols for handling potent, non-hazardous pharmaceutical compounds in a laboratory setting. All personnel must supplement this guidance with a comprehensive, substance-specific risk assessment before commencing any work.
This compound is a small molecule drug being investigated for the treatment of beta-thalassemia and sickle cell disease.[1][2] While clinical studies have shown it to be generally well-tolerated in humans at therapeutic doses, handling the pure, active pharmaceutical ingredient (API) in a research setting requires stringent safety measures to prevent occupational exposure.[3][4][5][6]
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific procedures to be performed is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the minimum recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical fume hood or other ventilated enclosure- Disposable lab coat with tight-fitting cuffs- Double nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | High risk of aerosolization and inhalation of potent powders. Double-gloving provides an extra barrier against contamination.[7] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Handling | - Lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields | Minimum PPE for any work in a laboratory where chemical hazards are present.[1][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure the safety of personnel and the integrity of the experiment.
-
Preparation:
-
Consult the substance-specific risk assessment and relevant safety literature.
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Prepare a spill kit appropriate for the quantity of this compound being handled.
-
Don the appropriate PPE as outlined in the table above.
-
-
Execution:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or other suitable containment device to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Handle all solutions containing this compound with care to prevent spills and skin contact.
-
-
Decontamination:
-
Thoroughly clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid cross-contamination. A general guideline is to first remove gloves, followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[9]
| Waste Stream | Disposal Protocol | Key Considerations |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through the institution's hazardous waste program. | Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant container.- Label as "Hazardous Waste" with the chemical name.- Dispose of through the institution's hazardous waste program. | Minimize handling of contaminated items. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a sealed bag or container labeled as hazardous waste.- Dispose of through the institution's hazardous waste program. | Assume all disposable items that have come into contact with this compound are contaminated. |
| Aqueous Waste (Solutions containing this compound) | - Collect in a sealed, labeled, and chemically resistant container.- Dispose of through the institution's hazardous waste program. | Do not dispose of down the drain. |
Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[10][11]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
References
- 1. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
